molecular formula C14H15ClN2 B105096 Hydroxychloroquine Impurity F CAS No. 6281-58-9

Hydroxychloroquine Impurity F

Cat. No.: B105096
CAS No.: 6281-58-9
M. Wt: 246.73 g/mol
InChI Key: GYORBDCAYLXAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

formed by reaction of chloroquine with trichloroethyl chloroformate

Properties

IUPAC Name

7-chloro-4-(2-methylpyrrolidin-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c1-10-3-2-8-17(10)14-6-7-16-13-9-11(15)4-5-12(13)14/h4-7,9-10H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYORBDCAYLXAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6281-58-9
Record name 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NX 357
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-METHYL-1-PYRROLIDYL)-7-CHLOROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5338U255D2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Hydroxychloroquine Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydroxychloroquine Impurity F, a known impurity in the synthesis of the antimalarial and antirheumatic drug, hydroxychloroquine. This document details its chemical structure, a plausible synthetic pathway, and analytical methodologies for its identification and quantification, addressing a critical need for robust impurity profiling in pharmaceutical development.

Chemical Identity and Structure

This compound is chemically identified as 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline.[1] Its fundamental chemical properties are summarized in the table below.

ParameterValueReference
IUPAC Name 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline[1]
CAS Number 6281-58-9[2][3][4]
Molecular Formula C₁₄H₁₅ClN₂[4]
Molecular Weight 246.7 g/mol [4]

The chemical structure of this compound is depicted below. The core of the molecule is a 7-chloroquinoline (B30040) ring, to which a (2RS)-2-methylpyrrolidine group is attached at the 4-position.

Caption: Chemical structure of this compound.

Synthesis and Formation

This compound is not a degradation product but rather a process-related impurity that can arise from the presence of specific starting materials during the synthesis of hydroxychloroquine. The most probable synthetic route to this impurity is the nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline (B193633) and (2RS)-2-methylpyrrolidine.

A generalized experimental protocol for the synthesis of 7-chloro-4-substituted quinoline (B57606) derivatives, which can be adapted for this compound, is as follows:

Reaction: 4,7-Dichloroquinoline + (2RS)-2-Methylpyrrolidine → 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline

Reagents and Solvents:

  • 4,7-dichloroquinoline (1 equivalent)

  • (2RS)-2-methylpyrrolidine (1-3 equivalents)

  • A high-boiling point solvent such as isopropanol, N,N-dimethylformamide (DMF), or neat conditions (using an excess of the amine).

  • Optionally, a base such as potassium carbonate to scavenge the HCl byproduct.

Procedure:

  • Combine 4,7-dichloroquinoline and the chosen solvent in a reaction vessel equipped with a condenser and magnetic stirrer.

  • Add (2RS)-2-methylpyrrolidine (and the base, if used) to the mixture.

  • Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica (B1680970) gel.

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification start Start Materials: 4,7-Dichloroquinoline (2RS)-2-Methylpyrrolidine reaction Nucleophilic Aromatic Substitution (Heating in Solvent) start->reaction workup Reaction Work-up (Solvent Removal) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Analytical Characterization (HPLC, MS, NMR) purification->analysis final_product Pure this compound analysis->final_product G sample_prep Sample Preparation (Dissolution in a suitable diluent) hplc_analysis HPLC / UHPLC Separation sample_prep->hplc_analysis detection Detection (UV or MS/MS) hplc_analysis->detection data_analysis Data Analysis (Peak identification and quantification) detection->data_analysis report Reporting of Impurity Level data_analysis->report

References

An In-depth Technical Guide to Hydroxychloroquine Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxychloroquine (B89500), a cornerstone in the treatment of malaria and various autoimmune diseases, undergoes rigorous quality control to ensure its purity and safety. Impurities, even in trace amounts, can impact the efficacy and safety profile of the final drug product. This technical guide provides a comprehensive overview of Hydroxychloroquine Impurity F, a known related substance. The focus of this document is to provide detailed information on its chemical identity, analytical quantification, and potential synthetic pathways to aid researchers and drug development professionals in their understanding and control of this impurity.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline .[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline[1]
CAS Number 6281-58-9[1]
Molecular Formula C₁₄H₁₅ClN₂[1]
Molecular Weight 246.74 g/mol

Analytical Methodologies for Quantification

The accurate quantification of this compound is critical for ensuring the quality of hydroxychloroquine drug substances and products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a common approach for the determination of hydroxychloroquine and its related impurities.

High-Performance Liquid Chromatography (HPLC) Method

A reported stability-indicating HPLC method can be utilized for the separation and quantification of this compound.[1]

Table 2: Chromatographic Conditions for the Analysis of Hydroxychloroquine Impurities

ParameterCondition
Column X-terra phenyl column (250 × 4.6 mm, 5 µm)
Mobile Phase A 0.3 M Potassium dihydrogen phosphate (B84403) buffer (pH 2.5)
Mobile Phase B Acetonitrile
Gradient A gradient program is utilized for optimal separation.
Flow Rate 1.5 mL/min
Detection UV at 220 nm
Injection Volume 10 µL

Note: The specific gradient program may need to be optimized for the separation of all relevant impurities.

Sample Preparation

A standardized procedure for sample preparation is crucial for accurate and reproducible results.

Table 3: Standard and Sample Preparation Protocol

StepProcedure
Standard Solution Prepare a standard solution of this compound in a suitable diluent (e.g., a mixture of mobile phase A and B).
Sample Solution Accurately weigh and dissolve the hydroxychloroquine drug substance or a crushed tablet in the diluent to achieve a known concentration.
Filtration Filter the sample solution through a 0.45 µm filter before injection to remove any particulate matter.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical sample.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Drug Substance/Product Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter through 0.45 µm Filter Dissolve->Filter HPLC Inject into HPLC System Filter->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Impurity Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the HPLC analysis of this compound.

Potential Synthetic Pathway

The following diagram outlines a potential logical relationship for the formation of this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product DCQ 4,7-Dichloroquinoline (B193633) Reaction Nucleophilic Aromatic Substitution DCQ->Reaction MP 2-Methylpyrrolidine (as an impurity) MP->Reaction ImpurityF This compound (7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline) Reaction->ImpurityF

Caption: Plausible formation pathway of this compound.

Signaling Pathways

As of the current literature review, there is no publicly available information detailing any specific signaling pathways that are modulated by this compound. The biological activity and toxicological profile of this impurity have not been extensively studied. Further research is required to elucidate any potential interactions with biological systems.

Conclusion

This technical guide provides essential information regarding this compound, including its IUPAC name, analytical methodologies for its quantification, and a plausible synthetic origin. The provided experimental protocols and workflows serve as a valuable resource for researchers and quality control professionals in the pharmaceutical industry. The control of this and other impurities is paramount to ensuring the safety and efficacy of hydroxychloroquine-containing medicines. Further investigation into the potential biological effects of this impurity is warranted.

References

Technical Guide: Hydroxychloroquine Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Hydroxychloroquine (B89500) Impurity F, a known process-related impurity of the drug Hydroxychloroquine. Understanding the physicochemical properties, analytical detection methods, and potential synthetic pathways of such impurities is critical for drug quality control, safety assessment, and regulatory compliance. This document details the available technical information for Hydroxychloroquine Impurity F, including its chemical identity, analytical protocols for its identification and quantification, and a plausible synthetic route.

Physicochemical and Analytical Data

A summary of the key identification and analytical parameters for this compound is presented below. This data is essential for the development of analytical methods for impurity profiling of Hydroxychloroquine.

ParameterValueReference
Chemical Name 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline[1]
CAS Number 6281-58-9 (free base)[1]
Molecular Formula C₁₄H₁₅ClN₂[1]
Molecular Weight 246.7 g/mol [1]

Experimental Protocols

Accurate detection and quantification of this compound are crucial for ensuring the quality and safety of Hydroxychloroquine drug products. Below are detailed experimental protocols based on established analytical techniques for the analysis of Hydroxychloroquine and its related substances.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for the separation and quantification of Hydroxychloroquine and its impurities.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: X-terra phenyl column (250 × 4.6 mm, 5 µm).[2]

  • Mobile Phase:

    • Mobile Phase A: 0.3 M Potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 2.5 with orthophosphoric acid).[2]

    • Mobile Phase B: Acetonitrile and Mobile Phase A (70:30 v/v).[2]

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 100 0
    10 80 20
    20 50 50
    30 20 80
    35 100 0

    | 40 | 100 | 0 |

  • Flow Rate: 1.5 mL/min.[2]

  • Detection Wavelength: 220 nm.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Sensitive Detection and Identification

This method provides high sensitivity and specificity for the detection and structural confirmation of impurities.

  • Chromatographic System: A UHPLC system coupled to a tandem mass spectrometer.

  • Column: Waters Cortecs UPLC phenyl column (1.6 µm solid core particles).[3]

  • Mobile Phase:

    • Organic Phase: Acetonitrile or Methanol.

    • Aqueous Phase: Ammonium formate (B1220265) buffer (e.g., 20 mM).[4][5]

  • Gradient Elution: A 10-minute gradient program starting with 3% organic mobile phase is often employed.[3]

  • Mass Spectrometer: A tandem mass spectrometer operated with positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[3]

  • Ion Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound for quantitative analysis. The precursor ion would be the protonated molecule [M+H]⁺.

Synthesis Pathway

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4,7-dichloroquinoline (B193633) 4,7-dichloroquinoline This compound This compound 4,7-dichloroquinoline->this compound Nucleophilic Aromatic Substitution 2-methylpyrrolidine 2-methylpyrrolidine 2-methylpyrrolidine->this compound Base (e.g., K2CO3 or Triethylamine) Base (e.g., K2CO3 or Triethylamine) Solvent (e.g., Ethanol or neat) Solvent (e.g., Ethanol or neat) Heat Heat

Caption: Proposed synthesis of this compound.

Analytical Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity, such as this compound, in a drug substance.

G Drug Substance Drug Substance HPLC/UHPLC Screening HPLC/UHPLC Screening Drug Substance->HPLC/UHPLC Screening Inject Detect Unknown Peak Detect Unknown Peak HPLC/UHPLC Screening->Detect Unknown Peak Isolate by Preparative HPLC Isolate by Preparative HPLC Detect Unknown Peak->Isolate by Preparative HPLC Fraction Collection Structural Elucidation Structural Elucidation Isolate by Preparative HPLC->Structural Elucidation Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry Determine Molecular Weight and Fragmentation NMR Spectroscopy NMR Spectroscopy Structural Elucidation->NMR Spectroscopy Determine Chemical Structure Confirm Identity Confirm Identity Mass Spectrometry->Confirm Identity NMR Spectroscopy->Confirm Identity

Caption: Workflow for impurity identification and characterization.

Biological Activity

There is a lack of publicly available scientific literature specifically investigating the biological activity or signaling pathways of this compound (7-Chloro-4-(2-methylpyrrolidin-1-yl)quinoline). However, the broader class of 7-chloroquinoline (B30040) derivatives has been extensively studied and shown to possess a wide range of biological activities, including antimalarial, anti-inflammatory, and anticancer properties. Some 7-chloro-4-substituted quinoline (B57606) derivatives have been investigated for their effects against various pathogens and cell lines. For instance, certain 7-chloro-4-quinolinylhydrazone derivatives have shown activity against Leishmania amazonensis, with some evidence suggesting mitochondrial dysfunction as a mechanism of action.[6] Other studies have explored the antiproliferative activity of novel 7-chloro-4-(thioalkylquinoline) derivatives against various cancer cell lines.[7] It is important to note that these activities are for related compounds and cannot be directly extrapolated to this compound without specific experimental evidence.

Conclusion

This technical guide provides a summary of the currently available information on this compound. The provided CAS number, chemical name, and molecular formula serve as key identifiers. The detailed analytical protocols for HPLC and UHPLC-MS/MS offer a starting point for the development and validation of methods for the detection and quantification of this impurity. While a specific synthesis pathway for Impurity F is not explicitly documented, a plausible route has been proposed. Further research is required to determine the specific biological activity and potential toxicological profile of this compound to fully understand its impact on the safety and efficacy of Hydroxychloroquine.

References

Technical Data Sheet: Hydroxychloroquine Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a concise technical overview of Hydroxychloroquine Impurity F, a known process-related impurity of the active pharmaceutical ingredient (API) Hydroxychloroquine. Accurate identification and characterization of such impurities are critical for regulatory compliance, ensuring drug safety, and maintaining the quality of pharmaceutical formulations. This guide focuses on the fundamental physicochemical properties of this compound, with a primary emphasis on its molecular weight.

Physicochemical Properties

The core identification parameters for this compound have been aggregated from various chemical and pharmaceutical standard suppliers. The data is presented below for clarity and ease of reference.

Data Presentation
ParameterValueCitations
IUPAC Name 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline[1][2]
Synonym 7-​chloro-​4-​(2-​methyl-​1-​pyrrolidinyl)​-Quinoline[3]
CAS Number 6281-58-9[1][2][3][4][5][6][7][8]
Molecular Formula C₁₄H₁₅ClN₂[1][2][3][4][5][6][7][8]
Molecular Weight 246.74 g/mol [2][3][4]
Alternate MW Value 246.7 g/mol [1][6][7]

Experimental Protocols

Determination of Molecular Weight

The molecular weight of a chemical entity like this compound is determined empirically through techniques such as mass spectrometry. A high-resolution mass spectrometer (HRMS), like a Time-of-Flight (TOF) or Orbitrap analyzer, is typically employed.

General Workflow:

  • Sample Preparation: A sample of the impurity is dissolved in a suitable solvent (e.g., Methanol[4]).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using Electrospray Ionization (ESI).

  • Mass Analysis: The instrument measures the mass-to-charge ratio (m/z) of the resulting ions with high precision.

  • Data Interpretation: The molecular formula is confirmed by comparing the accurate mass measurement to the theoretical mass calculated from its elemental composition (C₁₄H₁₅ClN₂). The molecular weight is derived directly from this data.

Logical Relationship Diagram

The following diagram illustrates the relationship between the parent drug, Hydroxychloroquine, and the specified impurity.

HCQ Hydroxychloroquine (API) ImpF This compound (C14H15ClN2) HCQ->ImpF Is a process-related impurity of

Caption: Relationship between Hydroxychloroquine API and Impurity F.

References

Unraveling the Genesis of Hydroxychloroquine Impurity F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potential formation pathways of Hydroxychloroquine (B89500) (HCQ) Impurity F, a known process-related impurity. This document elucidates the origins of this impurity, supported by scientific literature, and presents detailed information crucial for its control and characterization in pharmaceutical development.

Introduction: The Significance of Impurity Profiling in Hydroxychloroquine

Hydroxychloroquine (HCQ), a cornerstone in the treatment of malaria and various autoimmune diseases, undergoes rigorous quality control to ensure its safety and efficacy. A critical aspect of this control is the identification and quantification of impurities that may arise during the manufacturing process. Impurities can impact the drug's stability, efficacy, and safety profile. Hydroxychloroquine Impurity F is a specified impurity in the European Pharmacopoeia (EP) and its presence in the final drug substance is carefully monitored. Understanding its formation is paramount for developing robust manufacturing processes and analytical control strategies.

Contrary to what a "degradation pathway" might suggest, evidence strongly indicates that Impurity F is not a product of HCQ degradation but rather a process-related impurity.[1][2] This means it is formed from side reactions involving impurities present in the starting materials used for the synthesis of HCQ.

The Formation Pathway of this compound

The synthesis of Hydroxychloroquine typically involves the condensation of two key starting materials: 4,7-dichloroquinoline (B193633) and the side chain, N-ethyl-N-(2-hydroxyethyl)-4-aminopentylamine (often abbreviated as AEHPA).[3][4] Scientific literature suggests that this compound, chemically identified as 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline , arises from an impurity present in the AEHPA starting material.[1]

Specifically, it is proposed that 2-methylpyrrolidone , an impurity in the AEHPA side-chain raw material, reacts with 4,7-dichloroquinoline under the conditions of the main condensation reaction to form Impurity F.[1]

The proposed formation pathway is a nucleophilic aromatic substitution reaction, where the secondary amine of 2-methylpyrrolidone displaces the chlorine atom at the 4-position of the 4,7-dichloroquinoline ring.

Below is a logical diagram illustrating this formation pathway.

cluster_reactants Starting Materials & Impurity cluster_reaction Condensation Reaction cluster_product Product 4_7_DCQ 4,7-Dichloroquinoline Reaction Nucleophilic Aromatic Substitution 4_7_DCQ->Reaction 2_MP 2-Methylpyrrolidone (Impurity in Side Chain) 2_MP->Reaction Impurity_F Hydroxychloroquine Impurity F Reaction->Impurity_F

Figure 1: Formation Pathway of this compound.

Quantitative Data

Currently, there is limited publicly available quantitative data specifically detailing the formation of this compound under various experimental conditions. The control of this impurity is typically managed through stringent specifications for the starting materials and in-process controls during manufacturing. The European Pharmacopoeia monograph for Hydroxychloroquine Sulfate (B86663) sets a reporting threshold for this and other specified impurities.

Impurity NameChemical NameTypical Specification Limit
This compound7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline≤ 0.15%

Table 1: General Specification Limit for this compound. Note: Specific limits may vary between different pharmacopoeias and manufacturers.

Experimental Protocols

The following sections provide representative experimental protocols relevant to the analysis and control of this compound.

Analytical Method for the Detection of Hydroxychloroquine and its Impurities

This section outlines a typical stability-indicating HPLC method capable of separating Hydroxychloroquine from its related substances, including Impurity F.

Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Hydroxychloroquine and its impurities.[1][5]

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column X-terra phenyl column (250 × 4.6 mm, 5 µm)
Mobile Phase A 0.3 M Phosphate buffer (pH 2.5)
Mobile Phase B Acetonitrile and Buffer (70:30 v/v)
Gradient Program Time (min)
0
10
20
30
35
40
Flow Rate 1.5 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Column Temperature Ambient

Table 2: Example HPLC Parameters for Impurity Profiling.[5]

Sample Preparation:

  • Standard Solution: Prepare a standard solution of Hydroxychloroquine and a separate stock solution of Impurity F reference standard in a suitable diluent (e.g., a mixture of 1.0% orthophosphoric acid and acetonitrile, 90:10 v/v).

  • Sample Solution: Accurately weigh and dissolve the Hydroxychloroquine drug substance or a powdered tablet sample in the diluent to achieve a known concentration.

  • Filter all solutions through a 0.45 µm nylon filter before injection.

Forced Degradation Studies

While Impurity F is primarily a process-related impurity, forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to investigate the overall degradation profile of Hydroxychloroquine. These studies involve subjecting the drug substance to various stress conditions.

Objective: To assess the intrinsic stability of Hydroxychloroquine and to ensure that the analytical method can effectively separate the drug from any potential degradation products.[6][7]

Stress Conditions:

  • Acid Hydrolysis: 2 N HCl at 70°C for 21 hours.[8]

  • Base Hydrolysis: 0.01 M NaOH for 5 hours.[7]

  • Oxidative Degradation: 3% H₂O₂ for 5 hours.[7]

  • Thermal Degradation: 60°C for 24 hours.[7]

  • Photolytic Degradation: Exposure to UV radiation for 24 hours.[7]

Methodology:

  • Prepare solutions of Hydroxychloroquine in the respective stress media.

  • After the specified duration, neutralize the acid and base stressed samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the stressed samples using the validated HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks and the degradation of the main peak. The peak purity of the Hydroxychloroquine peak should be assessed to ensure no co-eluting degradants.

The workflow for a typical forced degradation study is illustrated below.

Start HCQ Drug Substance Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress SamplePrep Sample Preparation (Neutralization, Dilution) Stress->SamplePrep Analysis HPLC Analysis SamplePrep->Analysis Data Data Evaluation (Peak Purity, % Degradation) Analysis->Data End Stability Profile Data->End

Figure 2: Workflow for Forced Degradation Studies.

Conclusion

This technical guide has established that this compound is a process-related impurity, originating from the reaction of 4,7-dichloroquinoline with 2-methylpyrrolidone, an impurity present in the side-chain starting material. A clear understanding of this formation pathway is critical for implementing effective control strategies during the synthesis of Hydroxychloroquine. The provided analytical methodology and forced degradation protocols serve as a valuable resource for researchers and drug development professionals in ensuring the quality, safety, and efficacy of Hydroxychloroquine products. By controlling the purity of raw materials and optimizing manufacturing processes, the level of Impurity F in the final drug substance can be effectively minimized.

References

Toxicological Profile of Hydroxychloroquine Impurity F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological assessment of Hydroxychloroquine (B89500) Impurity F (HCQ-F). Due to the limited publicly available toxicological data for this specific impurity, this document outlines a recommended evaluation strategy based on established regulatory guidelines and standard toxicological assays. It is designed to guide researchers and drug development professionals in the necessary steps to characterize the potential risks associated with HCQ-F. This guide details experimental protocols for in silico assessment, in vitro genotoxicity, and cytotoxicity assays, and provides templates for data presentation. Furthermore, it explores the known signaling pathways affected by the parent compound, hydroxychloroquine, which may serve as a starting point for investigating the mechanisms of toxicity for its impurities.

Introduction

Hydroxychloroquine (HCQ) is a widely used medication for the treatment of malaria, rheumatoid arthritis, and systemic lupus erythematosus.[1][2] As with any pharmaceutical product, the presence of impurities in the active pharmaceutical ingredient (API) is a critical concern that requires thorough evaluation to ensure patient safety. Hydroxychloroquine Impurity F, chemically identified as 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline, is a known impurity of hydroxychloroquine.[1][3][4][5]

A review of publicly available safety data, including material safety data sheets (MSDS), indicates a significant lack of toxicological information for HCQ-F.[6] The MSDS for this compound explicitly states that there is "NO DATA AVAILABLE" for key toxicological endpoints such as acute toxicity, skin and eye irritation, sensitization, germ cell mutagenicity, and carcinogenicity.[6] This absence of data necessitates a structured approach to toxicological evaluation, as outlined in this guide.

The assessment of impurities is guided by international regulatory standards, such as the ICH M7 guideline, which provides a framework for the assessment and control of mutagenic impurities in pharmaceuticals to limit potential carcinogenic risk.

Recommended Toxicological Evaluation Strategy

A tiered approach is recommended for the toxicological evaluation of HCQ-F, starting with computational methods and progressing to in vitro assays.

In Silico Assessment (Quantitative Structure-Activity Relationship - QSAR)

The initial step should be an in silico assessment using QSAR models to predict the mutagenic potential of HCQ-F. This computational approach analyzes the chemical structure of the impurity to identify any structural alerts that are associated with mutagenicity. Two complementary QSAR methodologies (one expert rule-based and one statistical-based) are typically used. A positive result from either model would classify the impurity as potentially mutagenic, triggering the need for in vitro testing.

In Vitro Genotoxicity Assays

If the in silico assessment is positive, or if a conservative approach is taken, a battery of in vitro genotoxicity tests should be conducted.

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[7] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[7][8] The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[7][8]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Bacterial Strains: Use at least five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

  • Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate concentration range. The highest concentration should be 5000 µ g/plate or the maximum soluble concentration, whichever is lower. At least five concentrations should be tested.

  • Procedure: a. To 2 mL of molten top agar (B569324) at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution (or solvent control), and 0.5 mL of the S9 mix (for activated assays) or buffer (for non-activated assays). b. Vortex the mixture and pour it onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours. d. Count the number of revertant colonies on each plate.

  • Controls: Include a negative (solvent) control and positive controls for each bacterial strain, both with and without S9 activation.

  • Data Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies, with at least one concentration showing a number of revertants that is at least twice the mean of the negative control.

The in vitro micronucleus assay is used to detect chromosomal damage.[9] It identifies micronuclei, which are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division.[10] These can be formed from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity).[9][10]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Line: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes, CHO, V79, or TK6 cells.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction).

  • Dose Selection: Determine concentrations based on a preliminary cytotoxicity assay. The highest concentration should induce approximately 50-60% cytotoxicity.

  • Procedure: a. Expose cell cultures to HCQ-F at various concentrations for a short period (e.g., 3-6 hours) in the presence of S9, or for a longer period (e.g., 24 hours) without S9. b. After exposure, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells.[11][12] c. Incubate for a period equivalent to 1.5-2 normal cell cycle lengths. d. Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[11]

  • Controls: Include negative (solvent) and positive controls (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9).

  • Data Analysis: A positive result is a concentration-dependent increase in the frequency of micronucleated cells.

In Vitro Cytotoxicity Assay (MTT Assay)

Cytotoxicity assays are essential to determine the concentration range for genotoxicity assays and to provide information on the general toxicity of the compound. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[13]

Experimental Protocol: MTT Assay

  • Cell Line: Use the same mammalian cell line as for the micronucleus assay.

  • Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with various concentrations of HCQ-F for a specified period (e.g., 24 hours). c. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13] d. Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14] e. Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Controls: Include untreated cells (100% viability) and a blank (medium only).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined.

Data Presentation

Quantitative data from the toxicological assays should be summarized in clear and structured tables. Below are example templates for presenting the results.

Table 1: Example Data Presentation for Ames Test

Test SubstanceBacterial StrainMetabolic Activation (S9)Concentration (µ g/plate )Mean Revertants ± SDMutagenicity Ratio (T/C)
Solvent ControlTA100-0120 ± 101.0
HCQ-FTA100-10125 ± 121.0
HCQ-FTA100-50135 ± 151.1
HCQ-FTA100-250250 ± 202.1
HCQ-FTA100-500480 ± 304.0
Positive ControlTA100--650 ± 455.4
Solvent ControlTA100+0130 ± 111.0
HCQ-FTA100+10132 ± 141.0
HCQ-FTA100+50140 ± 161.1
HCQ-FTA100+250145 ± 181.1
HCQ-FTA100+500150 ± 201.2
Positive ControlTA100+-720 ± 505.5

SD: Standard Deviation; T/C: Treatment/Control Ratio

Table 2: Example Data Presentation for In Vitro Micronucleus Assay

Test SubstanceMetabolic Activation (S9)Concentration (µM)% CytotoxicityNo. of Binucleated Cells ScoredNo. of Micronucleated Binucleated Cells% Micronucleated Cells
Solvent Control-002000201.0
HCQ-F-5102000221.1
HCQ-F-10252000452.25
HCQ-F-20552000804.0
Positive Control--6020001507.5

Table 3: Example Data Presentation for MTT Cytotoxicity Assay

Test SubstanceConcentration (µM)Absorbance (570 nm) ± SD% Cell Viability
Untreated Control01.25 ± 0.08100
HCQ-F11.20 ± 0.0796
HCQ-F100.95 ± 0.0676
HCQ-F500.62 ± 0.0549.6
HCQ-F1000.30 ± 0.0424

Potential Signaling Pathways and Mechanisms of Toxicity

While specific data for HCQ-F is unavailable, the toxicological mechanisms of the parent compound, hydroxychloroquine, can provide insights into potential pathways that the impurity might affect. HCQ is known to be a lysosomotropic agent, accumulating in lysosomes and raising their pH.[15] This can disrupt several cellular processes, including autophagy, antigen presentation, and signaling through Toll-like receptors (TLRs).[15][16]

Recent studies have also shown that HCQ can induce weak genotoxicity in mammalian cells after prolonged exposure, potentially through the induction of DNA damage and apoptosis.[17][18] Furthermore, HCQ has been associated with cardiotoxicity, which may be mediated through mitochondrial dysfunction.[19]

Logical Workflow for Toxicological Assessment

The following diagram illustrates the decision-making process for the toxicological evaluation of HCQ-F.

G start Start: HCQ Impurity F qsar In Silico QSAR Assessment start->qsar cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) start->cytotoxicity ames Bacterial Reverse Mutation Assay (Ames Test) qsar->ames Positive or Equivocal control Control as Non-mutagenic Impurity qsar->control Negative micronucleus In Vitro Micronucleus Assay ames->micronucleus Positive ames->control Negative control_mutagen Control as Mutagenic Impurity ames->control_mutagen Positive further_testing Further Investigation (e.g., in vivo studies) micronucleus->further_testing Positive micronucleus->control Negative micronucleus->control_mutagen Positive cytotoxicity->ames Provides dose range cytotoxicity->micronucleus Provides dose range

Caption: Workflow for the toxicological assessment of HCQ Impurity F.

Potential Signaling Pathway: TLR Inhibition by HCQ

Hydroxychloroquine is known to inhibit Toll-like receptor 7 (TLR7) and TLR9 signaling by increasing the endosomal pH, which is a potential mechanism of its immunomodulatory effects.[16][20] It is plausible that HCQ-F could have similar effects.

G cluster_endosome Endosome hcq_f HCQ / HCQ-F ph Increased pH hcq_f->ph tlr TLR7/9 ph->tlr Inhibits Binding signaling Downstream Signaling (e.g., IRF7, NF-κB) tlr->signaling nucleic_acid Nucleic Acid Ligand nucleic_acid->tlr cytokines Reduced Type I IFN & Inflammatory Cytokines signaling->cytokines

Caption: Potential inhibition of TLR7/9 signaling by HCQ Impurity F.

Potential Signaling Pathway: Autophagy-Lysosome Pathway Disruption

HCQ disrupts the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.[15] This is another important pathway to consider for HCQ-F.

G autophagosome Autophagosome autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome degradation Degradation of Cargo autolysosome->degradation hcq_f HCQ / HCQ-F hcq_f->autolysosome Inhibits Fusion

Caption: Potential disruption of the autophagy-lysosome pathway by HCQ Impurity F.

Conclusion

While there is currently a lack of specific toxicological data for this compound, a robust and systematic evaluation is essential to ensure drug product safety. This guide outlines a comprehensive strategy for the toxicological assessment of HCQ-F, beginning with in silico analysis and progressing through a standard battery of in vitro genotoxicity and cytotoxicity assays. The provided experimental protocols and data presentation templates offer a framework for conducting and documenting these critical studies. Understanding the mechanisms of toxicity of the parent compound, hydroxychloroquine, provides a valuable starting point for investigating the potential effects of its impurities on key cellular pathways. The diligent application of these principles will enable a thorough risk assessment of this compound.

References

A Comprehensive Technical Guide to the Genotoxicity Assessment of Hydroxychloroquine Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is no publicly available data on the genotoxicity of Hydroxychloroquine (B89500) Impurity F. This document provides a technical guide for a potential genotoxicity assessment based on international regulatory guidelines and structure-activity relationship (SAR) considerations for similar chemical entities.

Introduction

Hydroxychloroquine (HCQ), a 4-aminoquinoline (B48711) derivative, is a widely used medication for the treatment of malaria and various autoimmune diseases.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development to ensure patient safety. Genotoxic impurities, which can cause damage to DNA and potentially lead to cancer, are of particular concern.[3] Hydroxychloroquine Impurity F, identified as 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline (CAS No. 6281-58-9), is a potential impurity in the synthesis of HCQ.[4][5][6][7] A thorough genotoxicity assessment is essential to understand its potential risk to human health.

This technical guide outlines a systematic approach to evaluating the genotoxic potential of this compound, in line with the International Council for Harmonisation (ICH) guidelines, specifically ICH M7(R2) and S2(R1).[8][9][10][11][12][13] The guide details the recommended battery of in vitro and in vivo assays, experimental protocols, and data interpretation strategies.

Regulatory Framework for Genotoxicity Assessment

The primary goal of genotoxicity testing for pharmaceutical impurities is to identify substances that pose a carcinogenic risk to humans. The ICH M7(R2) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[11][12][13] The assessment typically begins with a computational toxicology assessment (in silico) to predict genotoxic potential based on the chemical structure. Subsequently, a standard battery of genotoxicity tests is employed to provide experimental evidence.[9][10][14]

Structure-Activity Relationship (SAR) Considerations for Quinolines

This compound belongs to the quinoline (B57606) class of compounds. The genotoxicity of quinoline derivatives has been a subject of study, and the results indicate that the genotoxic potential is highly dependent on the nature and position of substituents on the quinoline ring.[15][16][17]

  • Quinoline: The parent compound, quinoline, has shown some evidence of genotoxicity, particularly with metabolic activation.[18][19]

  • Substituent Effects: The presence of certain functional groups can either enhance or diminish genotoxic activity. For instance, 4-nitroquinoline-1-oxide (4-NQO) is a potent mutagen and carcinogen, while hydroxylation of the quinoline ring can lead to detoxification.[15][16][18]

Given that this compound is a substituted quinoline, a careful evaluation of its structural alerts for mutagenicity is the first step in its genotoxicity assessment.

Recommended Genotoxicity Testing Strategy

A standard two-option battery of tests is recommended by the ICH S2(R1) guideline to assess the genotoxic potential of pharmaceuticals and their impurities.[9][10][14]

Option 1:

  • A test for gene mutation in bacteria (Ames test).

  • An in vitro mammalian cell assay for chromosomal damage (e.g., micronucleus test) or gene mutation.

  • An in vivo test for genotoxicity, typically a micronucleus test in rodent hematopoietic cells.

Option 2:

  • A test for gene mutation in bacteria (Ames test).

  • An in vivo test for genotoxicity in two different tissues.

The following sections detail the experimental protocols for the most commonly employed assays in this battery.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[20][21] A positive result in the Ames test is a strong indicator of mutagenic potential.[11][13]

Detailed Methodology:

  • Tester Strains: A minimum of five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Metabolic Activation: The assay is performed both in the absence and presence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

  • Dose Levels: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The main experiment should include a vehicle control, a positive control, and at least five analyzable concentrations of this compound.

  • Procedure (Plate Incorporation Method):

    • To 2.0 ml of molten top agar (B569324) at 45°C, add 0.1 ml of an overnight bacterial culture, 0.1 ml of the test solution (or control), and 0.5 ml of the S9 mix (for activated assays) or buffer (for non-activated assays).

    • The mixture is poured onto the surface of a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a concentration-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the solvent control.

Diagram: Ames Test Experimental Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis bacterial_strains Bacterial Strains (S. typhimurium, E. coli) mixing Mixing: Top Agar + Bacteria + Test Compound/Control (± S9 Mix) bacterial_strains->mixing test_compound Hydroxychloroquine Impurity F test_compound->mixing s9_mix S9 Metabolic Activation Mix s9_mix->mixing controls Vehicle & Positive Controls controls->mixing plating Plating on Minimal Glucose Agar mixing->plating incubation Incubation (37°C, 48-72h) plating->incubation counting Count Revertant Colonies incubation->counting evaluation Evaluate Mutagenic Potential counting->evaluation

Caption: Workflow of the bacterial reverse mutation (Ames) test.

In Vitro Mammalian Cell Micronucleus Test (MNvit)

The in vitro micronucleus test is designed to detect chromosomal damage.[22][23][24] It identifies substances that cause the formation of micronuclei, which are small nuclei that form in the cytoplasm of cells that have undergone mitosis.[24] These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. This assay can detect both clastogenic (chromosome breaking) and aneugenic (chromosome loss) agents.[23]

Detailed Methodology (as per OECD Guideline 487): [22][23][24][25]

  • Cell Lines: Commonly used cell lines include human peripheral blood lymphocytes, CHO, V79, TK6, or L5178Y cells.[22][23]

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction).

  • Treatment and Harvest:

    • Short Treatment (3-6 hours) with S9: Cells are exposed to the test article for 3-6 hours in the presence of S9, then washed and incubated for a further 1.5-2.0 normal cell cycle lengths before harvesting.

    • Short Treatment (3-6 hours) without S9: Similar to the above, but without the S9 mix.

    • Continuous Treatment (1.5-2.0 cell cycles) without S9: Cells are exposed to the test article for the entire duration before harvesting.

  • Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one mitotic division.

  • Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain such as Giemsa or a fluorescent dye.

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, often by measuring the cytokinesis-block proliferation index (CBPI).

  • Data Analysis: The frequency of micronucleated cells is calculated for each concentration and compared to the vehicle control. A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Diagram: In Vitro Micronucleus Assay Workflow

MNvit_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_culture Mammalian Cell Culture exposure Expose cells to Test Compound cell_culture->exposure test_compound Hydroxychloroquine Impurity F test_compound->exposure s9_mix ± S9 Metabolic Activation s9_mix->exposure cyto_b Add Cytochalasin B (Cytokinesis Block) exposure->cyto_b incubation Incubate for 1.5-2 Cell Cycles cyto_b->incubation harvest Harvest & Fix Cells incubation->harvest stain Stain with DNA Dye harvest->stain score Score Micronuclei in Binucleated Cells stain->score evaluate Statistical Analysis score->evaluate

Caption: Workflow for the in vitro mammalian cell micronucleus test.

In Vivo Mammalian Alkaline Comet Assay

The in vivo comet assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells.[26][27][28] If in vitro tests indicate a genotoxic potential, this assay can be used to determine if that potential is realized in a whole animal system, considering the absorption, distribution, metabolism, and excretion (ADME) of the substance.[27]

Detailed Methodology (as per OECD Guideline 489): [26][27][28][29][30]

  • Animal Model: Typically, rodents (rats or mice) are used. A minimum of 5 animals per group is recommended.

  • Administration: this compound would be administered to the animals, usually via the intended clinical route or a route that ensures adequate exposure to the target tissues. The treatment is typically given on two or more consecutive days.

  • Tissue Collection: Tissues of interest (e.g., liver, as it is a major site of metabolism, or other potential target organs) are collected at a suitable time after the last dose.

  • Cell Preparation: Single-cell suspensions are prepared from the collected tissues.

  • Comet Assay Procedure:

    • The cells are embedded in a thin layer of low-melting-point agarose (B213101) on a microscope slide.

    • The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

    • The slides are then placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA.

    • Electrophoresis is applied, causing the broken DNA fragments to migrate away from the nucleus, forming a "comet" shape.

  • Staining and Scoring: The slides are stained with a fluorescent DNA dye, and the comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the comet tail, tail length, and tail moment.

  • Data Analysis: The data from the treated groups are compared with those from the vehicle control group. A statistically significant and dose-dependent increase in DNA damage is considered a positive result.

Diagram: In Vivo Comet Assay Workflow

Comet_Assay_Workflow cluster_in_vivo In Vivo Phase cluster_in_vitro In Vitro Phase (Slide Preparation) cluster_electrophoresis Electrophoresis & Analysis animal_dosing Administer Test Compound to Rodents tissue_collection Collect Target Tissues (e.g., Liver) animal_dosing->tissue_collection cell_prep Prepare Single Cell Suspension tissue_collection->cell_prep embedding Embed Cells in Agarose Gel cell_prep->embedding lysis Cell Lysis embedding->lysis unwinding Alkaline DNA Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining Fluorescent Staining electrophoresis->staining scoring Microscopic Analysis & Scoring of Comets staining->scoring analysis Data Analysis scoring->analysis

Caption: Workflow of the in vivo mammalian alkaline comet assay.

Data Presentation and Interpretation

Should experimental data become available for this compound, it should be presented in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Summary of Ames Test Results for this compound

Tester StrainMetabolic Activation (S9)Concentration (µ g/plate )Mean Revertants ± SDFold Increase vs. ControlResult
TA98-0 (Vehicle)25 ± 41.0
1028 ± 51.1Negative
5030 ± 61.2
+0 (Vehicle)40 ± 71.0
1045 ± 81.1Negative
5048 ± 91.2
TA100-0 (Vehicle)120 ± 151.0
10125 ± 181.0Negative
50130 ± 201.1
+0 (Vehicle)150 ± 221.0
10350 ± 402.3Positive
50600 ± 654.0

Table 2: Hypothetical Summary of In Vitro Micronucleus Test Results for this compound in TK6 Cells

Treatment DurationMetabolic Activation (S9)Concentration (µM)% Micronucleated Cells ± SDFold Increase vs. ControlCytotoxicity (% of Control)Result
4h-0 (Vehicle)1.2 ± 0.31.0100
251.5 ± 0.41.395Negative
501.8 ± 0.51.580
24h-0 (Vehicle)1.3 ± 0.41.0100
253.5 ± 0.82.775Positive
505.8 ± 1.24.555

Table 3: Hypothetical Summary of In Vivo Comet Assay Results in Rat Liver Cells for this compound

Dose (mg/kg/day)% DNA in Tail ± SDFold Increase vs. ControlResult
0 (Vehicle)2.5 ± 0.81.0
503.0 ± 1.11.2Negative
1003.5 ± 1.31.4
2004.0 ± 1.51.6

Conclusion

The genotoxicity assessment of any pharmaceutical impurity, including this compound, is a data-driven process that follows a well-established regulatory framework. The initial evaluation should focus on computational and SAR analysis. If concerns are raised, a standard battery of in vitro and, if necessary, in vivo genotoxicity assays must be conducted. The detailed protocols provided in this guide offer a robust framework for such an investigation. The interpretation of the results from these assays will ultimately determine the potential risk associated with this compound and inform the control strategies required to ensure patient safety.

References

Unveiling the Pharmacological Profile of Hydroxychloroquine Impurity F: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxychloroquine (B89500) (HCQ), a cornerstone in the treatment of malaria and various autoimmune diseases, is a synthetic 4-aminoquinoline (B48711) drug. As with any synthesized pharmaceutical agent, the presence of impurities is inevitable. Regulatory bodies mandate the identification and characterization of impurities above specific thresholds to ensure the safety and efficacy of the final drug product. This technical guide focuses on Hydroxychloroquine Impurity F, a known but pharmacologically uncharacterized process-related impurity. Due to a significant lack of public data on its biological activity and toxicity, this document provides a comprehensive framework for its evaluation. By leveraging the known pharmacological and toxicological profile of the parent compound, hydroxychloroquine, we delineate the potential areas of concern and propose a detailed roadmap for the experimental investigation of Impurity F. This guide is intended to serve as a vital resource for researchers and drug development professionals in navigating the regulatory and scientific challenges associated with this impurity.

Introduction to Hydroxychloroquine and its Impurities

Hydroxychloroquine has a long history of use as an antimalarial and has become a first-line treatment for systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). Its therapeutic effects are largely attributed to its immunomodulatory properties, including the inhibition of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) signaling. The manufacturing process of hydroxychloroquine can give rise to several related substances, or impurities. The International Council for Harmonisation (ICH) provides stringent guidelines for the control of such impurities in new drug substances.

This compound is identified as 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline. While it is available as a reference standard for analytical purposes, a thorough review of scientific literature and safety data reveals a critical gap: there is no publicly available data on its pharmacological relevance or toxicological profile.

Characterization of this compound

A summary of the available chemical information for this compound is presented in Table 1.

Table 1: Chemical and Physical Data of this compound

PropertyValue
Chemical Name7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline
CAS Number6281-58-9
Molecular FormulaC14H15ClN2
Molecular Weight246.74 g/mol
AppearanceNot specified in available literature
SolubilityNot specified in available literature

Pharmacological and Toxicological Profile of Hydroxychloroquine

To infer the potential pharmacological relevance of Impurity F, it is essential to understand the biological activities of the parent drug, hydroxychloroquine. A summary of these properties is provided in Table 2. The primary mechanism of action of hydroxychloroquine involves the inhibition of TLR7 and TLR9, which are key players in the innate immune response.

Table 2: Pharmacological and Toxicological Summary of Hydroxychloroquine

AspectDescription
Mechanism of Action Inhibition of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) signaling.[1]
Therapeutic Uses Malaria, Rheumatoid Arthritis, Systemic Lupus Erythematosus.
Key Toxicities Retinopathy (with chronic use), Cardiotoxicity (QT prolongation, cardiomyopathy), Gastrointestinal disturbances.
Pharmacokinetics Well absorbed orally, large volume of distribution, long half-life.

Potential Pharmacological Relevance and Toxicological Concerns for Impurity F

Given the structural similarity to hydroxychloroquine, Impurity F could potentially exhibit a range of biological activities, including:

  • Similar or Altered Immunomodulatory Effects: Impurity F may interact with TLR7/9 or other immune receptors, either mimicking, antagonizing, or modulating the effects of hydroxychloroquine.

  • Novel Off-Target Activities: The structural differences could lead to interactions with other biological targets, resulting in unforeseen pharmacological or toxicological effects.

  • Contribution to Known HCQ Toxicities: It is plausible that Impurity F could contribute to or exacerbate the known toxicities of hydroxychloroquine, such as cardiotoxicity or retinopathy.

  • Genotoxicity: As with any uncharacterized chemical entity intended for human administration, the potential for genotoxicity must be assessed.

A material safety data sheet for this compound indicates that there is no available data on its acute toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, or reproductive toxicity.[2] This underscores the urgent need for a thorough experimental evaluation.

Proposed Experimental Protocols for Pharmacological and Toxicological Evaluation

To address the data gap, a systematic evaluation of this compound is necessary. The following experimental protocols provide a roadmap for this investigation.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the general cytotoxicity of Impurity F in a human cell line.

Methodology:

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells or a similar well-characterized cell line will be cultured in appropriate media and conditions.

  • Treatment: Cells will be seeded in 96-well plates and treated with a range of concentrations of Impurity F (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control and a positive control (e.g., doxorubicin) will be included.

  • MTT Assay: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution will be added to each well and incubated. Mitochondrial dehydrogenases in viable cells will reduce MTT to a purple formazan (B1609692) product.

  • Data Analysis: The formazan product will be solubilized, and the absorbance will be measured using a microplate reader. Cell viability will be expressed as a percentage of the vehicle-treated control, and the IC50 (half-maximal inhibitory concentration) will be calculated.

Assessment of Cardiotoxicity: hERG Channel Patch-Clamp Assay

Objective: To evaluate the potential of Impurity F to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of potential for QT prolongation and cardiac arrhythmias.

Methodology:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) will be used.

  • Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings will be performed to measure hERG channel currents.

  • Compound Application: Cells will be exposed to increasing concentrations of Impurity F. A known hERG blocker (e.g., E-4031) will be used as a positive control.

  • Data Analysis: The effect of Impurity F on the hERG current will be quantified, and the IC50 value will be determined.

Evaluation of Immunomodulatory Activity: TLR7/9 Signaling Assay

Objective: To determine if Impurity F interacts with and modulates TLR7 and/or TLR9 signaling pathways.

Methodology:

  • Reporter Cell Lines: HEK-Blue™ TLR7 and HEK-Blue™ TLR9 reporter cell lines, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, will be utilized.

  • Stimulation and Treatment: Cells will be stimulated with their respective TLR ligands (e.g., R848 for TLR7, CpG ODN for TLR9) in the presence of varying concentrations of Impurity F. Hydroxychloroquine will be used as a positive control for inhibition.

  • SEAP Detection: The activity of SEAP in the cell supernatant will be measured using a colorimetric substrate.

  • Data Analysis: The inhibition or potentiation of TLR-mediated NF-κB activation by Impurity F will be quantified, and dose-response curves will be generated.

Visualizations

Signaling Pathway Diagram

TLR_Signaling_Pathway Figure 1: Simplified Toll-Like Receptor 7/9 Signaling Pathway and Potential Inhibition by Hydroxychloroquine and Impurity F cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_9 TLR7 / TLR9 MyD88 MyD88 TLR7_9->MyD88 Recruits Ligand ssRNA / CpG DNA Ligand->TLR7_9 Binds IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates NF_kB NF-kB Activation p1 TRAF6->p1 p2 NF_kB->p2 Inflammatory_Genes Inflammatory Gene Transcription p1->NF_kB p2->Inflammatory_Genes Translocates & Activates HCQ_ImpF Hydroxychloroquine & Impurity F (Hypothesized) HCQ_ImpF->TLR7_9 Inhibits?

Figure 1: Simplified Toll-Like Receptor 7/9 Signaling Pathway and Potential Inhibition by Hydroxychloroquine and Impurity F
Experimental Workflow Diagram

Experimental_Workflow Figure 2: Proposed Experimental Workflow for the Pharmacological Evaluation of this compound start Start: This compound (Uncharacterized) cytotoxicity In Vitro Cytotoxicity (MTT Assay) start->cytotoxicity cardiotoxicity Cardiotoxicity Assessment (hERG Patch-Clamp) start->cardiotoxicity immunomodulation Immunomodulatory Activity (TLR7/9 Reporter Assay) start->immunomodulation decision1 Is Cytotoxicity Observed at Test Concentrations? cytotoxicity->decision1 decision2 Significant hERG Inhibition? cardiotoxicity->decision2 decision3 Modulation of TLR7/9 Signaling? immunomodulation->decision3 further_tox Further Toxicological Studies Required (e.g., Genotoxicity) decision1->further_tox Yes risk_assessment Comprehensive Risk Assessment decision1->risk_assessment Proceed decision2->further_tox Yes decision2->risk_assessment Proceed decision3->further_tox Yes decision3->risk_assessment Proceed further_tox->risk_assessment end End: Pharmacological Profile Established risk_assessment->end

Figure 2: Proposed Experimental Workflow for the Pharmacological Evaluation of this compound

Conclusion

The pharmacological relevance of this compound remains a significant unknown in the quality and safety assessment of hydroxychloroquine drug products. This technical guide has synthesized the limited available information and leveraged the well-established profile of the parent drug to propose a clear and actionable path forward for its characterization. The detailed experimental protocols and logical workflow presented herein provide a robust framework for researchers and drug development professionals to elucidate the biological activity and potential toxicity of this impurity. A thorough investigation, as outlined, is not only a matter of scientific inquiry but also a regulatory necessity to ensure patient safety. The findings from such studies will be critical in establishing appropriate acceptance criteria for this compound and in the overall risk assessment of hydroxychloroquine-containing medicines.

References

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Hydroxychloroquine Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxychloroquine (B89500), a 4-aminoquinoline (B48711) derivative, is a widely used medication for the treatment of malaria, rheumatoid arthritis, and systemic lupus erythematosus. The quality and purity of the drug substance and its formulated products are critical for ensuring patient safety and therapeutic efficacy. Pharmaceutical impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Hydroxychloroquine Impurity F, chemically identified as 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline[1][2][3][4], is a potential process-related impurity that must be monitored and controlled within acceptable limits as per regulatory requirements.

This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in Hydroxychloroquine drug substance. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.

Materials and Methods

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used for this analysis. Chromatographic data was acquired and processed using a suitable chromatography data system.

Chemicals and Reagents
  • Hydroxychloroquine Sulfate (B86663) Reference Standard

  • This compound Reference Standard (CAS No: 6281-58-9)[1][2][3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions

A stability-indicating HPLC method was developed to separate this compound from the active pharmaceutical ingredient (API) and other related substances.[5][6][7] The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column X-terra Phenyl, 250 x 4.6 mm, 5 µm[5][6][7]
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm[8][9]
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted Orthophosphoric Acid.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile in the ratio of 80:20 (v/v).

  • Standard Stock Solution of Impurity F (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Solution (1 µg/mL): Pipette 1 mL of the Standard Stock Solution of Impurity F into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL of Hydroxychloroquine): Accurately weigh about 100 mg of Hydroxychloroquine drug substance and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Experimental Protocols

Method Validation Protocol

The developed analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the Hydroxychloroquine drug substance.[10][11][12] The sample was subjected to the following stress conditions:

    • Acid Hydrolysis: 1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days. The stressed samples were then diluted to the working concentration and analyzed. Peak purity of the Hydroxychloroquine and Impurity F peaks was evaluated using a PDA detector.

  • Linearity and Range: The linearity of the method was determined by analyzing a series of solutions of Impurity F at five different concentrations ranging from the LOQ to 150% of the specification level (e.g., 0.5, 0.75, 1.0, 1.25, and 1.5 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

  • Accuracy (Recovery): The accuracy of the method was evaluated by spiking a known amount of Impurity F standard solution into the Hydroxychloroquine sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the specification level). The recovery of the added impurity was calculated.

  • Precision:

    • Repeatability (Intra-day Precision): The repeatability of the method was assessed by performing six replicate injections of the standard solution containing Impurity F at the 100% level on the same day.

    • Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same standard solution on two different days by two different analysts using two different HPLC systems. The relative standard deviation (RSD) of the results was calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for Impurity F were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD and 10:1 for the LOQ.

Results and Discussion

The developed HPLC method successfully separated this compound from the main drug peak and other potential degradation products. The specificity of the method was confirmed through forced degradation studies, where no interference from degradation products was observed at the retention time of Impurity F.

Quantitative Data Summary

The results of the method validation are summarized in the tables below.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
0.512543
0.7518815
1.025086
1.2531358
1.537629
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy (Recovery) Data for this compound

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.50.4998.0
100%1.01.01101.0
150%1.51.4898.7
Mean % Recovery 99.2

Table 3: Precision Data for this compound

Precision TypeParameterResult
Repeatability (n=6) Mean Peak Area25102
% RSD0.85%
Intermediate Precision (n=12) Mean Peak Area25055
% RSD1.22%

Table 4: LOD and LOQ for this compound

ParameterResult (µg/mL)
LOD 0.05
LOQ 0.15

The validation results demonstrate that the developed analytical method is linear, accurate, and precise for the quantification of this compound. The low values of LOD and LOQ indicate that the method is sensitive enough for the detection and quantification of this impurity at very low levels. The correlation coefficient of the linearity plot was greater than 0.999, indicating a strong linear relationship between concentration and peak area.[5][6][7] The percentage recovery was within the acceptable range of 98-102%, and the %RSD for precision was less than 2.0%, confirming the accuracy and precision of the method.[6][7]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_validation Method Validation prep_standards Prepare Impurity F Reference Standards hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_standards->hplc_system prep_samples Prepare Hydroxychloroquine Sample Solutions prep_samples->hplc_system run_sequence Execute Analytical Sequence hplc_system->run_sequence data_acquisition Data Acquisition run_sequence->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification of Impurity F peak_integration->quantification specificity Specificity quantification->specificity linearity Linearity & Range quantification->linearity accuracy Accuracy quantification->accuracy precision Precision quantification->precision lod_loq LOD & LOQ quantification->lod_loq

Caption: Experimental workflow for the analysis and validation of this compound.

logical_relationships cluster_performance Method Performance Characteristics cluster_parameters Validation Parameters method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision sensitivity Sensitivity method->sensitivity forced_degradation Forced Degradation specificity->forced_degradation correlation_coefficient Correlation Coefficient (r²) linearity->correlation_coefficient recovery Recovery (%) accuracy->recovery rsd RSD (%) precision->rsd lod_loq LOD / LOQ sensitivity->lod_loq

Caption: Logical relationships between method performance characteristics and validation parameters.

Conclusion

A highly specific, linear, accurate, precise, and sensitive stability-indicating RP-HPLC method for the determination of this compound has been successfully developed and validated as per ICH guidelines. The method is suitable for the routine quality control analysis of Hydroxychloroquine drug substance and for stability studies. The clear separation of Impurity F from the API and degradation products ensures reliable and accurate results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Hydroxychloroquine Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxychloroquine (B89500), a cornerstone in the treatment of malaria and various autoimmune diseases, requires stringent quality control to ensure its safety and efficacy. A critical aspect of this quality control is the identification and quantification of process-related impurities and degradation products. Hydroxychloroquine Impurity F, chemically identified as 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline hydrochloride, is one such impurity that needs to be monitored.[1][2] This application note provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of this compound.

The development of a robust and reliable analytical method is paramount for ensuring that the levels of impurities in the final drug product are within the acceptable limits set by regulatory authorities. This document outlines the necessary materials, equipment, and a validated HPLC protocol. Additionally, forced degradation studies are discussed as they play a crucial role in establishing the stability-indicating nature of the method.[3][4][5]

Materials and Methods

Equipment and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 or Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3][6][7]

  • Reference Standards: Hydroxychloroquine Sulfate (B86663) and this compound reference standards.

  • Reagents:

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filtration: 0.45 µm nylon or PTFE syringe filters.

Preparation of Solutions
  • Buffer Preparation (Example): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 0.3 M. Adjust the pH to 2.5 using orthophosphoric acid.[3]

  • Mobile Phase: The mobile phase composition will be optimized based on the specific column and system. A typical gradient elution may involve a mixture of the prepared buffer and an organic solvent like acetonitrile.

  • Diluent: A mixture of the mobile phase components is typically used as the diluent for preparing standard and sample solutions.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a specific amount of Hydroxychloroquine Sulfate reference standard in the diluent to obtain a known concentration (e.g., 2000 µg/mL).[3]

    • Accurately weigh and dissolve a specific amount of this compound reference standard in the diluent to prepare a stock solution. Further dilute this stock solution to a working concentration (e.g., 10 µg/mL).[3]

  • Sample Solution Preparation:

    • Accurately weigh and transfer a quantity of the drug substance or crushed tablets equivalent to a specific amount of Hydroxychloroquine into a volumetric flask.

    • Add the diluent, sonicate to dissolve, and then dilute to the final volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Protocol

HPLC Operating Conditions

The following are typical starting conditions that may require optimization for a specific laboratory setup.

ParameterRecommended Condition
Column X-terra phenyl column (250 × 4.6 mm, 5 µm)[3][6][7]
Mobile Phase A 0.3 M Potassium dihydrogen phosphate buffer, pH 2.5[3]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
20
25
30
Flow Rate 1.5 mL/min[3][6][7]
Column Temperature 35 °C[8]
Detection Wavelength 220 nm[3][6][7] or 254 nm[8]
Injection Volume 10 µL
System Suitability Test (SST)

Before sample analysis, the performance of the HPLC system should be verified by injecting a system suitability solution (a mixture of Hydroxychloroquine and Impurity F).

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0 for the Hydroxychloroquine peak
Theoretical Plates (N) ≥ 2000 for the Hydroxychloroquine peak
Resolution (Rs) ≥ 2.0 between Hydroxychloroquine and Impurity F peaks
Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections (n=5) of the standard solution[3]
Forced Degradation Studies

To establish the stability-indicating capability of the method, forced degradation studies should be performed on the drug substance.[3][5] This involves subjecting the sample to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Treat the sample with an acid (e.g., 1N HCl) at an elevated temperature.[9]

  • Base Hydrolysis: Treat the sample with a base (e.g., 1N NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).[4]

  • Thermal Degradation: Expose the solid drug substance to dry heat.

  • Photolytic Degradation: Expose the drug substance to UV light.

The chromatograms from the stressed samples should be evaluated to ensure that the peak corresponding to Impurity F is well-resolved from any degradation products and the main Hydroxychloroquine peak.

Data Presentation

The quantitative results from the analysis should be summarized in a clear and structured table.

Sample IDHydroxychloroquine Concentration (µg/mL)Impurity F Peak AreaImpurity F Concentration (µg/mL)% Impurity F
Standard2000Value10N/A
Sample 1ValueValueValueValue
Sample 2ValueValueValueValue
...............

Visualization

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phase, Diluent, Standards, and Samples filter_samples Filter Samples (0.45 µm) prep_solutions->filter_samples system_suitability System Suitability Test (SST) filter_samples->system_suitability sample_injection Inject Samples and Standards system_suitability->sample_injection peak_integration Peak Integration and Identification sample_injection->peak_integration quantification Quantification of Impurity F peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Workflow for the HPLC analysis of this compound.

System Suitability Test Logic

Caption: Decision logic for the System Suitability Test (SST).

References

Application Note: High-Throughput UPLC-MS/MS Analysis of Hydroxychloroquine and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and robust UPLC-MS/MS method for the simultaneous quantification of hydroxychloroquine (B89500) (HCQ) and its related impurities in bulk drug substances and pharmaceutical formulations. The method utilizes a rapid chromatographic separation on a C18 reversed-phase column followed by detection with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol is designed for high-throughput analysis, ensuring both accuracy and efficiency for quality control and drug development applications. Detailed experimental protocols, validation data, and a visual workflow are provided to facilitate implementation in a laboratory setting.

Introduction

Hydroxychloroquine, an aminoquinoline derivative, is widely used in the treatment of malaria, rheumatoid arthritis, and lupus erythematosus.[1] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Various impurities can arise during the synthesis process or from degradation. Regulatory bodies require the identification and quantification of these impurities to ensure the quality of the final drug product. This application note describes a UPLC-MS/MS method that offers high selectivity and sensitivity for the analysis of HCQ and its key impurities, including desethylhydroxychloroquine (DHCQ) and bisdesethylchloroquine (BDCQ).

Experimental

Materials and Reagents
  • Hydroxychloroquine Sulfate reference standard

  • Reference standards for known impurities (e.g., DHCQ, BDCQ)

  • HPLC-grade acetonitrile (B52724) and methanol

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265)

  • Ultrapure water

Sample Preparation

For Bulk Drug Substance/Tablets:

  • Accurately weigh and grind tablets into a fine powder.

  • Dissolve a portion of the powder equivalent to 100 mg of HCQ in a 50 mL volumetric flask with a suitable diluent (e.g., 50:50 methanol/water).

  • Sonicate for 20 minutes with intermittent shaking to ensure complete dissolution.[1]

  • Dilute to the final volume with the diluent.

  • Centrifuge a 10 mL aliquot of the solution at 3500 rpm for 10 minutes.[1]

  • Further dilute the supernatant to the desired concentration for analysis.

For Biological Matrices (Plasma/Blood):

  • To a 50 µL aliquot of the sample (plasma or blood), add 200 µL of acetonitrile containing an internal standard (e.g., HCQ-d4).[2]

  • Vortex the mixture vigorously for 3 minutes to precipitate proteins.[2]

  • Centrifuge at 14,500 x g for 10 minutes at room temperature.[2]

  • Inject a small volume (e.g., 5 µL) of the supernatant directly into the UPLC-MS/MS system.[2]

UPLC-MS/MS Method

Chromatographic Conditions:

ParameterCondition
Column Waters Cortecs UPLC Phenyl, 1.6 µm or Agilent ZORBAX Eclipse XDB-C8, 5 µm (50 mm x 2.1 mm)
Mobile Phase A 0.1% Formic acid in water or 20 mM Ammonium formate in water
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic acid
Flow Rate 0.5 mL/min
Gradient A 10-minute gradient starting with 3% organic mobile phase is a common starting point, with adjustments based on the specific impurities and column chemistry.[3]
Injection Volume 1-10 µL
Column Temp 40 °C

Mass Spectrometry Conditions:

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions HCQ: m/z 336.1 → 247.1, DHCQ: m/z 308.1 → 179.1, BDCQ: m/z 264.1 → 179.1.[4][5] Note: These transitions should be optimized for the specific instrument being used.
Source Temp 300-400 °C
Gas Flows Optimized for the specific instrument.

Quantitative Data Summary

The following table summarizes the quantitative performance of the UPLC-MS/MS method for hydroxychloroquine and its key impurities, compiled from various validated methods.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%)
Hydroxychloroquine (HCQ) 2 - 10000.5 - 2.0≤ 8.3388.9 - 107.6
Desethylhydroxychloroquine (DHCQ) 1 - 5001.0< 1588.6 - 92.9
Bisdesethylchloroquine (BDCQ) 0.5 - 2500.5< 1588.7 - 90.9

Data compiled from references[5][6][7].

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the UPLC-MS/MS analysis of hydroxychloroquine and its impurities.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Start: Tablet or Plasma Sample weigh Weighing & Grinding (Tablets) start->weigh Solid Dosage precipitate Protein Precipitation (Plasma) start->precipitate Biological Sample dissolve Dissolution & Dilution weigh->dissolve centrifuge Centrifugation dissolve->centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Sample Injection supernatant->injection separation UPLC Separation (C18/Phenyl Column) injection->separation ionization ESI+ Ionization separation->ionization detection Tandem MS Detection (MRM Mode) ionization->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: UPLC-MS/MS analytical workflow.

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and selective approach for the analysis of hydroxychloroquine and its impurities. The method is suitable for high-throughput screening in quality control laboratories and can be adapted for pharmacokinetic studies. The provided protocols and validation data serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.

References

Application Note: A Stability-Indicating HPLC Method for the Determination of Hydroxychloroquine and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Hydroxychloroquine (B89500) (HCQ) and its process-related impurities and degradation products. The method is designed to be specific, accurate, and robust for the quantitative analysis of HCQ in the presence of its potential impurities.

Introduction

Hydroxychloroquine (HCQ), a 4-aminoquinoline (B48711) derivative, is widely used for the treatment of malaria, rheumatoid arthritis, and systemic lupus erythematosus. The quality and safety of pharmaceutical products containing HCQ are of paramount importance. A stability-indicating analytical method is crucial to ensure that the drug substance and drug product are free from impurities and that the drug's concentration is maintained throughout its shelf life. This HPLC method can effectively separate and quantify Hydroxychloroquine from its known impurities and degradation products generated under various stress conditions.

The method is based on a reversed-phase chromatographic separation, which is a widely used technique for the analysis of pharmaceutical compounds. This application note details the chromatographic conditions, sample preparation, and validation of the method. Additionally, protocols for forced degradation studies are provided to demonstrate the stability-indicating nature of the method.

Chromatographic Conditions

A robust and sensitive HPLC method was developed to achieve optimal separation of Hydroxychloroquine and its impurities. The following table summarizes the optimized chromatographic conditions.

ParameterRecommended Conditions
Column X-terra Phenyl Column (250 x 4.6 mm, 5 µm)[1][2][3]
Mobile Phase Gradient elution with a phosphate (B84403) buffer and acetonitrile
Buffer (A): 0.3 M Potassium dihydrogen phosphate, pH adjusted to 2.5 with orthophosphoric acid[1][2][3]
Organic (B): Acetonitrile
Gradient Program Time (min)
0
10
20
25
30
35
Flow Rate 1.5 mL/min[1][2][3]
Detection Wavelength 220 nm[1][2][3]
Column Temperature Ambient
Injection Volume 10 µL

Experimental Protocols

Reagents and Materials:

  • Hydroxychloroquine Sulfate (Reference Standard)

  • Known Impurities: Desethylhydroxychloroquine (DHC), Hydroxychloroquine-O-acetate (HCA), Hydroxychloroquine-O-sulfate (HCS), and 4,7-dichloroquinoline (B193633) (DCQ)[3]

  • Potassium dihydrogen phosphate (AR grade)[3]

  • Orthophosphoric acid (AR grade)[3]

  • Acetonitrile (HPLC grade)[3]

  • Water (HPLC grade)

Standard Solution Preparation:

  • HCQ Standard Stock Solution (2000 µg/mL): Accurately weigh and dissolve an appropriate amount of Hydroxychloroquine Sulfate reference standard in the mobile phase (initial composition) to obtain a concentration of 2000 µg/mL.[3]

  • Impurity Stock Solution (10 µg/mL): Prepare a mixed stock solution of known impurities (DHC, HCA, HCS, DCQ) at a concentration of 10 µg/mL each in the mobile phase.[3]

Sample Solution Preparation (for Drug Product):

  • Weigh and finely powder a representative number of tablets.

  • Transfer an amount of powder equivalent to a single dose of Hydroxychloroquine into a suitable volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase to achieve a final concentration of approximately 2000 µg/mL of HCQ.

  • Filter the solution through a 0.45 µm nylon filter before injection.

Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method.[3] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

Stress Conditions:

  • Acid Hydrolysis: Treat the HCQ solution with 2 N HCl at 70°C for 21 hours.[4]

  • Base Hydrolysis: Treat the HCQ solution with a suitable concentration of NaOH at an elevated temperature.

  • Oxidative Degradation: Treat the HCQ solution with a solution of hydrogen peroxide.

  • Thermal Degradation: Expose the solid drug substance to dry heat.

  • Photolytic Degradation: Expose the HCQ solution to UV light.[5]

Procedure for each stress condition:

  • Prepare a solution of HCQ at a known concentration.

  • Apply the specific stress condition for a defined period.

  • Neutralize the solution if necessary (for acid and base hydrolysis).

  • Dilute the stressed sample to a suitable concentration with the mobile phase.

  • Analyze the sample by the developed HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks and the separation of these peaks from the main HCQ peak.

Method Validation Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and typical acceptance criteria are summarized below.

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]The peak for HCQ should be pure and free from interference from impurities, degradation products, and placebo components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999 for HCQ and all impurities.[1][2][3]
Accuracy The closeness of the test results obtained by the method to the true value.Recovery should be within 98-102%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) should be less than 2.0% for both repeatability and intermediate precision.[1][2][3]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of approximately 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The method should remain reliable with minor changes in flow rate, mobile phase pH, and column temperature.

Data Presentation

The quantitative data from the method validation and forced degradation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data for Hydroxychloroquine and Its Impurities

CompoundRange (µg/mL)Correlation Coefficient (r²)
HydroxychloroquineLOQ - 150% of test conc.> 0.999
Impurity A (DHC)LOQ - 150% of spec. limit> 0.999
Impurity B (HCA)LOQ - 150% of spec. limit> 0.999
Impurity C (HCS)LOQ - 150% of spec. limit> 0.999
Impurity D (DCQ)LOQ - 150% of spec. limit> 0.999

Table 2: Summary of Forced Degradation Studies

Stress ConditionDurationDegradation (%)Observations
Acid Hydrolysis (2N HCl, 70°C)21 hSignificantPeak purity of HCQ maintained, degradation products resolved.
Base HydrolysisTBDSignificantPeak purity of HCQ maintained, degradation products resolved.
Oxidation (H₂O₂)TBDModeratePeak purity of HCQ maintained, degradation products resolved.
ThermalTBDMinimalNo significant degradation observed.
PhotolyticTBDSignificantFormation of several photodegradation products.[5]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the stability-indicating assay.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare HCQ & Impurity Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution (from Drug Product) prep_sample->hplc_system injection Inject Samples and Standards hplc_system->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq peak_integration Peak Integration & Identification chrom_acq->peak_integration quantification Quantification of HCQ and Impurities peak_integration->quantification report Generate Analysis Report quantification->report

Caption: Experimental workflow for the HPLC analysis of Hydroxychloroquine.

stability_indicating_assay cluster_stress Forced Degradation cluster_analysis HPLC Method Application cluster_evaluation Method Evaluation drug_substance Hydroxychloroquine Drug Substance stress_conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) drug_substance->stress_conditions stressed_sample Stressed Sample (HCQ + Degradants) stress_conditions->stressed_sample hplc_analysis Stability-Indicating HPLC Method stressed_sample->hplc_analysis separation Separation of HCQ from all Degradation Products hplc_analysis->separation peak_purity Peak Purity Assessment of HCQ hplc_analysis->peak_purity method_validated Method is Stability-Indicating separation->method_validated peak_purity->method_validated

Caption: Logical relationship of the stability-indicating assay development.

References

Application Note: Quantification of Hydroxychloroquine Impurity F in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxychloroquine (B89500), a widely used medication for the treatment of malaria and autoimmune diseases, requires stringent quality control to ensure its safety and efficacy. Pharmaceutical formulations of hydroxychloroquine may contain various impurities that can arise during synthesis or degradation. Hydroxychloroquine Impurity F, chemically known as 7-Chloro-4-(2-methylpyrrolidin-1-yl)quinoline, is a potential process-related impurity that must be monitored and quantified to comply with regulatory standards.

This application note provides a detailed protocol for the quantification of this compound in pharmaceutical formulations using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described method is suitable for routine quality control analysis and stability studies.

Principle

The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate this compound from the active pharmaceutical ingredient (API), hydroxychloroquine, and other related impurities. Quantification is achieved by comparing the peak area of Impurity F in the sample to that of a certified reference standard.

Experimental

Materials and Reagents
  • Hydroxychloroquine Sulfate (B86663) API and tablets

  • This compound reference standard (CAS: 6281-58-9)[1][2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Purified water (Milli-Q or equivalent)

Instrumentation

A gradient-capable HPLC system equipped with a UV-Vis detector is required.

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: Diode Array Detector (DAD) or UV Detector

  • Column: X-terra phenyl column (250 x 4.6 mm, 5 µm)[3]

  • Software: Empower™ 3, Chromeleon™, or equivalent chromatography data software

Chromatographic Conditions
ParameterCondition
ColumnX-terra phenyl, 250 x 4.6 mm, 5 µm[3]
Mobile Phase A0.3 M Potassium dihydrogen phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid)[3]
Mobile Phase BAcetonitrile:Buffer (70:30 v/v)[3]
Gradient ProgramTime (min)
Flow Rate1.5 mL/min[3][4]
Column Temperature30 °C
Detection Wavelength220 nm[3][4]
Injection Volume10 µL
Preparation of Solutions

Dissolve 40.8 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 2.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm nylon filter.

Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a diluent (Water:Methanol, 50:50 v/v).

Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent. This solution contains 1 µg/mL of this compound.

Weigh and finely powder not fewer than 20 hydroxychloroquine sulfate tablets. Transfer a quantity of the powder equivalent to 100 mg of hydroxychloroquine sulfate to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm PVDF syringe filter, discarding the first few mL of the filtrate.

Method Validation Summary

The analytical method was validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Specificity

The method is specific for the determination of this compound. There was no interference from the main component, other impurities, or placebo components at the retention time of Impurity F.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions containing this compound at different concentrations. The calibration curve was linear from the limit of quantification (LOQ) to 150% of the specification limit.[3][4]

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
0.215.8
0.539.5
1.079.2
1.5118.7
2.0158.3
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

Table 2: LOD and LOQ for this compound

ParameterValue (µg/mL)
LOD0.05
LOQ0.2
Accuracy (Recovery)

The accuracy of the method was determined by spiking a known amount of this compound reference standard into the sample solution at three different concentration levels.

Table 3: Accuracy Data for this compound

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
500.50.4998.0
1001.01.01101.0
1501.51.4898.7
Mean Recovery (%) 99.2
Precision

The precision of the method was evaluated by performing replicate injections of the standard solution (system precision) and by analyzing six different sample preparations (method precision).

Table 4: Precision Data for this compound

Precision TypeParameterResult (%RSD)
System PrecisionPeak Area< 1.0
Method Precision% Impurity F< 2.0
Intermediate Precision% Impurity F< 2.0

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result reagents Reagents & Standards sample_prep Sample Preparation reagents->sample_prep std_prep Standard Preparation reagents->std_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis std_prep->hplc_analysis peak_integration Peak Integration hplc_analysis->peak_integration quantification Quantification peak_integration->quantification report Report Generation quantification->report

Caption: Experimental workflow for Impurity F quantification.

Calculation

The percentage of this compound in the tablet is calculated using the following formula:

% Impurity F = (AT / AS) * (WS / WT) * (P / 100) * 100

Where:

  • AT = Peak area of Impurity F in the sample solution

  • AS = Peak area of Impurity F in the standard solution

  • WS = Weight of Impurity F reference standard taken (mg)

  • WT = Weight of the sample powder taken (mg)

  • P = Purity of the Impurity F reference standard (%)

Conclusion

The described HPLC method is demonstrated to be simple, specific, accurate, and precise for the quantification of this compound in pharmaceutical formulations. This method can be effectively implemented in quality control laboratories for the routine analysis of drug products and for stability studies.

References

Application Notes and Protocols for Forced Degradation Studies of Hydroxychloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3] These studies involve subjecting a drug substance to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[2][4] This information is instrumental in developing stability-indicating analytical methods, understanding the intrinsic stability of the drug molecule, and ensuring the safety and efficacy of the final drug product.[2]

Hydroxychloroquine (B89500) (HCQ), a 4-aminoquinoline (B48711) derivative, is widely used as an antimalarial and for the treatment of autoimmune diseases.[5][6] Understanding its degradation profile is essential for formulation development, packaging selection, and establishing appropriate storage conditions. This document provides detailed protocols for conducting forced degradation studies on hydroxychloroquine, covering hydrolytic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[1][3][7]

Materials and Reagents

  • Hydroxychloroquine Sulfate (API)

  • Hydrochloric Acid (HCl), AR grade

  • Sodium Hydroxide (NaOH), AR grade

  • Hydrogen Peroxide (H₂O₂), 30% solution, AR grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Phosphate (B84403) buffer

  • Triethylamine

  • Orthophosphoric acid

Analytical Methodology: Stability-Indicating HPLC Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate and quantify hydroxychloroquine from its degradation products. The following method is a representative example based on published literature.[1][8] Method validation should be performed according to ICH Q2(R1) guidelines.

ParameterSpecification
Column X-terra Phenyl column (250 × 4.6 mm, 5 µm) or equivalent C18 column[1]
Mobile Phase Gradient or isocratic elution using a mixture of phosphate buffer and acetonitrile. A common mobile phase consists of 70% acetonitrile and 30% 1.4 g/L dibasic sodium phosphate with 0.4% triethylamine, with the pH adjusted to 3.0.[9]
Flow Rate 1.0 - 1.5 mL/min[1]
Detector UV detector at 220 nm or 343 nm[1][10]
Column Temperature 40 °C[9]
Injection Volume 10 - 20 µL

Experimental Protocols for Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3] The following protocols are starting points and may require optimization based on the specific batch of hydroxychloroquine and laboratory conditions. A control sample (unstressed) should always be analyzed alongside the stressed samples.

Acid Hydrolysis

Objective: To investigate the degradation of hydroxychloroquine in acidic conditions.

Protocol:

  • Prepare a stock solution of hydroxychloroquine in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Transfer an aliquot of the stock solution into a flask and add an equal volume of 2N HCl.[11]

  • Reflux the solution at 70°C for 21 hours.[11]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate concentration of NaOH.

  • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

Base Hydrolysis

Objective: To evaluate the stability of hydroxychloroquine in alkaline conditions.

Protocol:

  • Prepare a stock solution of hydroxychloroquine as described in the acid hydrolysis protocol.

  • Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1N NaOH.[2]

  • Reflux the solution at 60°C for 30 minutes.[2] If no significant degradation is observed, the concentration of NaOH and/or the temperature can be increased.

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate concentration of HCl.

  • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

Oxidative Degradation

Objective: To determine the susceptibility of hydroxychloroquine to oxidation.

Protocol:

  • Prepare a stock solution of hydroxychloroquine as previously described.

  • Transfer an aliquot of the stock solution into a flask and add an appropriate volume of 3% hydrogen peroxide (H₂O₂).[12]

  • Keep the solution at room temperature for 7 days, protected from light.[12][13]

  • Monitor the reaction periodically. If the degradation is slow, the concentration of H₂O₂ can be increased or the solution can be gently heated.

  • After sufficient degradation has occurred, dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

Thermal Degradation

Objective: To assess the impact of heat on the stability of hydroxychloroquine.

Protocol for Solid State:

  • Place a known amount of solid hydroxychloroquine API in a petri dish.

  • Expose the sample to a temperature of 105°C for 7 days in a calibrated oven.[14]

  • After the exposure period, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed solid at a known concentration and analyze by HPLC.

Protocol for Solution State:

  • Prepare a solution of hydroxychloroquine in a suitable solvent (e.g., water).

  • Heat the solution at 70°C for an extended period, monitoring for degradation at regular intervals.[2]

  • Once the target degradation is achieved, cool the sample and analyze by HPLC.

Photolytic Degradation

Objective: To study the effect of light on the stability of hydroxychloroquine.

Protocol:

  • Prepare a solution of hydroxychloroquine in a suitable solvent.

  • Expose the solution to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.[13]

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • After the exposure period, analyze both the exposed and control samples by HPLC. Photodegradation has been shown to be more rapid at higher pH values.[15]

Data Presentation

Summarize the results of the forced degradation studies in a clear and concise table. This allows for easy comparison of the degradation under different stress conditions.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of HCQNumber of DegradantsRemarks (e.g., Major Degradant Peak Area %)
Control None-Room Temp.< 1%0-
Acid Hydrolysis 2N HCl21 hours70°CDataDataData
Base Hydrolysis 0.1N NaOH30 minutes60°CDataDataData
Oxidative Degradation 3% H₂O₂7 daysRoom Temp.DataDataData
Thermal (Solid) -7 days105°CDataDataData
Thermal (Solution) -Specify70°CDataDataData
Photolytic ICH Q1BSpecifyRoom Temp.DataDataData

*Data to be filled in based on experimental results.

Known Degradation Products

Several degradation products of hydroxychloroquine have been identified in the literature, which can aid in the analysis of chromatograms from forced degradation studies. These include:

  • N-dehydroxyethyl-7-dechloro-7-hydroxy HCQ[7]

  • Dechlorinated HCQ[7]

  • N-dealkylated HCQ[7]

  • HCQ N-oxide[7]

  • Desethylhydroxychloroquine[9]

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis HCQ_API Hydroxychloroquine API Stock_Solution Prepare Stock Solution (1 mg/mL) HCQ_API->Stock_Solution Acid Acid Hydrolysis (2N HCl, 70°C) Base Base Hydrolysis (0.1N NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal Degradation (Solid/Solution) Photo Photolytic Degradation (ICH Q1B) Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data HCQ_Degradation_Pathways cluster_degradation_products Potential Degradation Products HCQ Hydroxychloroquine N_Oxide HCQ N-oxide HCQ->N_Oxide Oxidation Dechlorinated Dechlorinated HCQ HCQ->Dechlorinated Hydrolysis/Photolysis N_dealkylated N-dealkylated HCQ HCQ->N_dealkylated Hydrolysis/Photolysis Desethyl Desethylhydroxychloroquine HCQ->Desethyl Metabolism/Degradation

References

Application Notes and Protocols: Using Hydroxychloroquine Impurity F Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxychloroquine (B89500), a cornerstone in the treatment of malaria and various autoimmune diseases, undergoes rigorous quality control to ensure its safety and efficacy.[1][2][3] The presence of impurities, even in trace amounts, can impact the drug's stability, bioavailability, and potentially introduce toxicity. Hydroxychloroquine Impurity F, chemically identified as 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline, is a known process-related impurity that must be monitored and controlled during drug manufacturing.[4][5][6]

This document provides detailed application notes and protocols for the utilization of this compound reference standard in analytical method development, validation, and routine quality control of Hydroxychloroquine drug substances and products. The protocols are designed to be readily implemented in a laboratory setting.

Chemical Information:

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight
This compound7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline6281-58-9C₁₄H₁₅ClN₂246.74 g/mol

Applications of this compound Reference Standard

The certified reference standard of this compound is essential for:

  • Peak Identification: Confirming the identity of Impurity F in the chromatograms of Hydroxychloroquine samples.

  • Method Validation: Establishing the specificity, linearity, accuracy, precision, and sensitivity of analytical methods for quantifying Impurity F.[5]

  • Quantification: Accurately determining the concentration of Impurity F in bulk drug substances and finished pharmaceutical products.

  • Forced Degradation Studies: Investigating the degradation pathways of Hydroxychloroquine under various stress conditions (acid, base, oxidation, heat, light) and identifying potential new degradation products.[7]

  • Regulatory Compliance: Meeting the requirements of regulatory bodies such as the FDA, EMA, and others for impurity profiling in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA).[4][5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of this compound

This protocol outlines a reverse-phase HPLC (RP-HPLC) method suitable for the separation and quantification of this compound from the active pharmaceutical ingredient (API) and other related substances.[7][8]

3.1.1. Materials and Reagents

  • This compound Reference Standard

  • Hydroxychloroquine Sulfate Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Hydroxychloroquine drug substance or product for analysis

3.1.2. Chromatographic Conditions

ParameterCondition
Column X-terra phenyl column (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.3 M Potassium dihydrogen phosphate buffer, pH adjusted to 2.5 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.5 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (80:20 v/v)

3.1.3. Preparation of Solutions

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Solution for Linearity (e.g., 1 µg/mL): Dilute the standard stock solution appropriately with the diluent to prepare a series of solutions for the linearity curve (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 µg/mL).

  • Sample Solution (for drug substance): Accurately weigh about 100 mg of the Hydroxychloroquine drug substance and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This results in a concentration of approximately 2000 µg/mL.[7]

  • Sample Solution (for tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of Hydroxychloroquine to a 50 mL volumetric flask. Add about 35 mL of diluent, sonicate for 20 minutes with intermittent shaking, and then dilute to volume with the diluent. Centrifuge a portion of the solution at 3500 rpm for 10 minutes before injection.[7]

3.1.4. System Suitability

Before sample analysis, inject the standard solution (e.g., 1 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%. The resolution between the Hydroxychloroquine peak and the Impurity F peak should be greater than 2.0.

3.1.5. Analysis and Calculation

Inject the standard solutions and the sample solution into the chromatograph. Record the peak areas. Calculate the amount of this compound in the sample using the following formula:

Where:

  • Area_impurity = Peak area of Impurity F in the sample chromatogram

  • Area_standard = Peak area of Impurity F in the standard chromatogram

  • Conc_standard = Concentration of Impurity F in the standard solution (µg/mL)

  • Conc_sample = Concentration of Hydroxychloroquine in the sample solution (µg/mL)

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method

For higher sensitivity and selectivity, a UHPLC-MS/MS method can be employed.[9]

3.2.1. Materials and Reagents

  • As per the HPLC method, with LC-MS grade solvents.

  • Formic acid (LC-MS grade)

3.2.2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column Waters Acquity UPLC Cortecs Phenyl (e.g., 100 x 2.1 mm, 1.6 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Optimized for separation within a short run time (e.g., 10 minutes)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing the this compound standard. For example, monitor the transition from the precursor ion [M+H]⁺ to a characteristic product ion.

3.2.3. Preparation of Solutions and Analysis

Preparation of solutions and the analytical procedure would be similar to the HPLC method, but with concentrations adjusted for the higher sensitivity of the MS detector.

Data Presentation

The following tables summarize typical quantitative data that can be generated during method validation using the this compound reference standard.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
0.1[Insert Data]
0.5[Insert Data]
1.0[Insert Data]
1.5[Insert Data]
2.0[Insert Data]
Correlation Coefficient (r²) > 0.999

Table 2: Precision Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
0.5< 2.0< 2.0
1.0< 2.0< 2.0
1.5< 2.0< 2.0

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg)Amount Recovered (µg)Recovery (%)
50%[Insert Data][Insert Data]98.0 - 102.0
100%[Insert Data][Insert Data]98.0 - 102.0
150%[Insert Data][Insert Data]98.0 - 102.0

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD [Insert Data, e.g., ~0.03]
LOQ [Insert Data, e.g., ~0.1]

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting prep_std Prepare Impurity F Reference Standard Solution hplc Inject into HPLC System prep_std->hplc prep_sample Prepare Hydroxychloroquine Sample Solution prep_sample->hplc chrom Generate Chromatograms hplc->chrom peak_id Peak Identification and Integration chrom->peak_id quant Quantification of Impurity F peak_id->quant report Generate Report quant->report

Caption: Workflow for the quantification of this compound.

quality_control_relationship API Hydroxychloroquine (API) Drug_Product Final Drug Product API->Drug_Product Formulation Impurity_F Impurity F Impurity_F->Drug_Product Present as impurity QC Quality Control (Using Impurity F Reference Standard) Impurity_F->QC Reference Standard Other_Impurities Other Process-Related and Degradation Impurities Other_Impurities->Drug_Product Present as impurities Drug_Product->QC Testing

Caption: Role of Impurity F reference standard in quality control.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor peak shape for Impurity F - Column degradation- Inappropriate mobile phase pH- Sample solvent mismatch- Replace the column- Ensure mobile phase pH is correctly adjusted- Use the initial mobile phase composition as the diluent
No peak for Impurity F in the sample - Impurity level is below the LOD- Incorrect sample preparation- Use a more sensitive method (e.g., UHPLC-MS/MS)- Verify sample preparation procedure and concentrations
Poor resolution between Hydroxychloroquine and Impurity F - Inefficient column- Gradient program not optimized- Use a new column or a column with a different selectivity- Adjust the gradient slope to improve separation
High variability in peak areas - Injector issue- Inconsistent sample preparation- Perform injector maintenance- Ensure precise and consistent pipetting and dilutions

Safety Precautions

  • Handle all chemicals, including the reference standard and drug substance, in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for Hydroxychloroquine and all other chemicals before use.

By following these application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize the this compound reference standard for robust and reliable analytical testing, ensuring the quality and safety of Hydroxychloroquine products.

References

Application Note: Characterization of Hydroxychloroquine Impurities by LC-SPE-NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxychloroquine (B89500) (HCQ), a cornerstone in the treatment of malaria and various autoimmune diseases, has seen a surge in use and scrutiny.[1] Ensuring the purity of active pharmaceutical ingredients (APIs) like HCQ is paramount for drug safety and efficacy. Impurities can arise during synthesis, storage, or degradation and may pose health risks.[2] This application note details a robust methodology for the identification and characterization of impurities in hydroxychloroquine sulfate (B86663) using a powerful hyphenated technique: Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR). This technique allows for the physical separation of impurities from the API and subsequent structural elucidation by NMR, even for low-level impurities.

Forced degradation studies are often employed to intentionally degrade the drug substance under various stress conditions such as acid, base, oxidation, heat, and light.[3][4][5] This helps in identifying potential degradation products that could form under normal storage conditions and in developing stability-indicating analytical methods.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for known and newly identified impurities in hydroxychloroquine, including process-related impurities and degradation products.

Impurity IDNameMolecular Formula[M+H]⁺ (m/z)Concentration Range (%)Reference
IN-dehydroxyethyl-7-dechloro-7-hydroxy HCQC16H23ClN2O2311.1523-[3]
IIDeschloroquineC18H27N3O302.2227-[3]
IIIN-desethyl HCQC16H22ClN3O307.1502-[3]
IVN-dealkylated HCQC13H14ClN3O263.0825-[3]
VHCQ N-oxideC18H26ClN3O2352.1786-[3]
VIUnknown---[3]
Impurity I (Xu et al.)UnknownC18H28ClN3O338.20010.08 - 0.62[1]
Impurity V (Xu et al.)UnknownC18H26ClN3O2352.17860.08 - 0.62[1]
Impurity VI (Xu et al.)UnknownC18H25ClN2O320.17040.08 - 0.62[1]
Impurity VII (Xu et al.)UnknownC18H27N3O302.22270.08 - 0.62[1]
Impurity VIII (Xu et al.)UnknownC18H26ClN3316.18880.08 - 0.62[1]
Impurity IX (Xu et al.)UnknownC18H24ClN3O334.16810.08 - 0.62[1]
HCQ-I2-(4-(7-chloroquinolin-4-ylamino) pentylamino) ethanolC16H22ClN3O307.82-[6]
HCQ-II[[4-[(7-chloro-4-quinolyl) amino] N-pentyl] N-chloromethyl-N-ethylamino] ethanolC21H31Cl2N3O428.19-[6]

Experimental Protocols

Sample Preparation

Hydroxychloroquine sulfate tablets are ground into a fine powder.[1] A solution is prepared by dissolving the powder in a mixture of water and methanol (B129727) (50:50, v/v) to achieve a concentration of approximately 5.0 mg/mL.[1] The solution is then filtered through a 0.2 µm organic membrane to remove any particulate matter before injection into the LC system.[1]

Liquid Chromatography (LC) Method

The chromatographic separation of hydroxychloroquine and its impurities is performed using a UHPLC system.[1]

  • Column: Agilent InfinityLab Poroshell HPH-C18 (100 × 4.6 mm, 2.7 µm)[1]

  • Mobile Phase A: 20 mM ammonium (B1175870) formate (B1220265) in water[1]

  • Mobile Phase B: Methanol/acetonitrile (80:20, v/v)[1]

  • Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of all impurities from the main component. An example gradient is as follows:

    • 0-5 min, 50% B

    • 5-10 min, 50%-65% B

    • 10-15 min, 65%-70% B

    • 15-30 min, 70%-85% B

    • 30-33 min, 85%-50% B

    • 33-38 min, 50% B[1]

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection: Diode Array Detector (DAD) at 254 nm[1]

  • Injection Volume: 5 µL

Solid-Phase Extraction (SPE) for Analyte Trapping

The eluent from the LC column is directed to an SPE unit for the trapping of the targeted impurity peaks.

  • SPE Cartridges: Suitable polymeric reversed-phase cartridges.

  • Trapping: When a peak of interest is detected by the DAD, the system automatically diverts the flow containing the analyte onto an SPE cartridge.

  • Washing: After trapping, the cartridge is washed with water to remove any residual mobile phase salts.

  • Drying: The cartridge is dried with a stream of nitrogen gas to remove the wash solvent.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The trapped impurity is eluted from the SPE cartridge directly into the NMR flow probe using a deuterated solvent.

  • Elution Solvent: Deuterated methanol (CD3OD) or another suitable deuterated solvent.[1]

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity, which is crucial for analyzing low-level impurities.[1]

  • NMR Experiments: A suite of 1D and 2D NMR experiments are performed for complete structural elucidation, including:

    • 1H NMR

    • 13C NMR

    • DEPT-135

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_spe_trapping SPE Trapping cluster_nmr_analysis NMR Analysis sample Hydroxychloroquine Sulfate Tablets grinding Grind to Fine Powder sample->grinding dissolution Dissolve in Water/Methanol (50:50) grinding->dissolution filtration Filter (0.2 µm) dissolution->filtration lc_system UHPLC System filtration->lc_system dad_detector DAD Detector lc_system->dad_detector spe_unit SPE Unit dad_detector->spe_unit trapping Trap Impurity Peak spe_unit->trapping washing Wash with Water trapping->washing drying Dry with Nitrogen washing->drying elution Elute with Deuterated Solvent drying->elution nmr_spectrometer High-Field NMR elution->nmr_spectrometer data_analysis 1D & 2D NMR Data Acquisition & Analysis nmr_spectrometer->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: Experimental workflow for LC-SPE-NMR analysis of Hydroxychloroquine impurities.

logical_relationship cluster_main LC-SPE-NMR System lc Liquid Chromatography (LC) Separates components spe Solid-Phase Extraction (SPE) Traps and concentrates impurities lc->spe Eluent Transfer nmr Nuclear Magnetic Resonance (NMR) Provides structural information spe->nmr Elution into NMR output Identified Impurity Structures nmr->output input Hydroxychloroquine Sample (with impurities) input->lc

Caption: Logical relationship of components in an LC-SPE-NMR system.

References

Troubleshooting & Optimization

Technical Support Center: Hydroxychloroquine Impurity F Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Hydroxychloroquine (B89500) and its related impurities. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Hydroxychloroquine Impurity F, ensuring optimal peak shape and data quality.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is identified as 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline hydrochloride.[1][2] It is a potential impurity that needs to be monitored during the quality control of Hydroxychloroquine drug products.

Q2: I am observing poor peak shape (tailing or fronting) for this compound. What are the common causes?

A2: Poor peak shape for basic compounds like Hydroxychloroquine and its impurities is often due to secondary interactions with the stationary phase. Common causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic analyte, leading to peak tailing.[3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of the analyte. An unsuitable pH can lead to poor peak shape.[4]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

  • Contamination: A contaminated column or guard column can result in distorted peaks.

Q3: How can I improve the peak shape of this compound?

A3: To improve peak shape, consider the following troubleshooting steps:

  • Optimize Mobile Phase pH: For basic compounds, using a mobile phase with a higher pH (e.g., pH 9.0-10.5) can suppress the ionization of silanol groups and reduce peak tailing.[5] Alternatively, a low pH (e.g., 2.5) can ensure the analyte is fully protonated.[6]

  • Select an Appropriate Column: Phenyl-type columns (e.g., X-terra phenyl, CSH Phenyl-Hexyl) have shown good performance in separating Hydroxychloroquine and its impurities.[6][7][8] Columns with end-capping or those designed for high pH stability can also minimize silanol interactions.[3]

  • Use Mobile Phase Additives: Additives like triethylamine (B128534) (TEA) or using buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can help to mask residual silanol groups and improve peak symmetry.[5][9]

  • Adjust Mobile Phase Composition: Modifying the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can impact selectivity and peak shape.[10]

  • Lower the Injection Volume/Concentration: If column overload is suspected, reduce the amount of sample injected onto the column.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting poor peak shape for this compound.

Table 1: Troubleshooting Poor Peak Shape
Symptom Potential Cause Recommended Action
Peak Tailing Secondary interactions with silanol groups.- Increase the mobile phase pH to a range of 9.0-10.5.[5]- Use a column with advanced end-capping or a high-pH stable column (e.g., Poroshell 120 HPH-C18).[3]- Add a mobile phase modifier like triethylamine (TEA).[9]- Consider a phenyl-hexyl stationary phase.[8]
Peak Fronting Column overload.- Reduce the sample concentration.- Decrease the injection volume.
Split Peaks Column contamination or void.- Wash the column with a strong solvent.- Replace the guard column or the analytical column if necessary.
Broad Peaks Low column efficiency or extra-column dead volume.- Ensure all connections are secure and use tubing with appropriate internal diameter.- Check for column degradation.- Optimize the flow rate.

Experimental Protocols

Below are examples of chromatographic conditions that have been successfully used for the analysis of Hydroxychloroquine and its impurities.

Method 1: High pH Reversed-Phase HPLC

This method is suitable for minimizing peak tailing associated with basic compounds.

  • Column: Agilent InfinityLab Poroshell HPH-C18 (100 × 4.6 mm, 2.7 μm)[11][12]

  • Mobile Phase A: 20 mM ammonium formate aqueous solution, pH adjusted to 10.3 with ammonia.[11]

  • Mobile Phase B: Methanol/acetonitrile (80:20, v/v)[11]

  • Gradient: A multi-step gradient can be optimized for the separation of all impurities.

  • Flow Rate: 0.8 mL/min[11]

  • Column Temperature: 35°C[11]

  • Detection: 254 nm[10][11]

Method 2: Low pH Reversed-Phase HPLC

This method utilizes a low pH to ensure the analyte is in a single ionic form.

  • Column: X-terra phenyl column (250 × 4.6 mm, 5 µm)[6][13]

  • Mobile Phase A: 0.3 M potassium dihydrogen phosphate (B84403) buffer, pH 2.5.[6]

  • Mobile Phase B: Acetonitrile/Buffer (70:30 v/v)[6]

  • Gradient: A gradient program is used to ensure the elution of all impurities.[6]

  • Flow Rate: 1.5 mL/min[6]

  • Column Temperature: 25°C[6]

  • Detection: 220 nm[6]

Table 2: Comparison of Chromatographic Conditions
ParameterMethod 1 (High pH)Method 2 (Low pH)
Column Agilent InfinityLab Poroshell HPH-C18 (100 × 4.6 mm, 2.7 μm)[11][12]X-terra phenyl column (250 × 4.6 mm, 5 µm)[6][13]
Mobile Phase Buffer 20 mM Ammonium Formate (pH 10.3)[11]0.3 M Potassium Dihydrogen Phosphate (pH 2.5)[6]
Organic Modifier Methanol/Acetonitrile (80:20)[11]Acetonitrile[6]
Flow Rate 0.8 mL/min[11]1.5 mL/min[6]
Temperature 35°C[11]25°C[6]
Detection Wavelength 254 nm[10][11]220 nm[6]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

TroubleshootingWorkflow Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) CheckPeakShape Identify Peak Shape Issue Start->CheckPeakShape Tailing Peak Tailing CheckPeakShape->Tailing Tailing Fronting Peak Fronting CheckPeakShape->Fronting Fronting Splitting Split Peak CheckPeakShape->Splitting Splitting OptimizeMobilePhase Optimize Mobile Phase Tailing->OptimizeMobilePhase CheckColumnOverload Check for Column Overload Fronting->CheckColumnOverload CheckColumnHealth Check Column Health Splitting->CheckColumnHealth IncreasepH Increase Mobile Phase pH (e.g., pH 9.0-10.5) OptimizeMobilePhase->IncreasepH Yes UseAdditives Use Mobile Phase Additives (e.g., TEA) OptimizeMobilePhase->UseAdditives No ReduceConcentration Reduce Sample Concentration CheckColumnOverload->ReduceConcentration Yes DecreaseInjectionVolume Decrease Injection Volume CheckColumnOverload->DecreaseInjectionVolume No WashColumn Wash Column CheckColumnHealth->WashColumn Contamination Suspected ReplaceGuard Replace Guard Column CheckColumnHealth->ReplaceGuard No Improvement GoodPeakShape Good Peak Shape Achieved IncreasepH->GoodPeakShape ChangeColumn Consider Alternative Column (e.g., Phenyl-Hexyl, High pH stable) UseAdditives->ChangeColumn ChangeColumn->GoodPeakShape ReduceConcentration->GoodPeakShape DecreaseInjectionVolume->GoodPeakShape WashColumn->GoodPeakShape ReplaceColumn Replace Analytical Column ReplaceGuard->ReplaceColumn ReplaceColumn->GoodPeakShape

Troubleshooting workflow for improving peak shape.

References

Technical Support Center: Addressing Matrix Effects in LC-MS for Hydroxychloroquine Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Hydroxychloroquine (HCQ) Impurity F.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS analysis of Hydroxychloroquine Impurity F that may be related to matrix effects.

Question: My signal for this compound is significantly lower in the sample matrix compared to a pure standard solution, leading to poor sensitivity and inconsistent results. What is the likely cause and how can I fix it?

Answer:

This is a classic sign of ion suppression , a common matrix effect where components in your sample matrix interfere with the ionization of your analyte in the mass spectrometer's source. This leads to a decreased signal intensity and can negatively impact the accuracy and precision of your results.[1]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before LC-MS analysis.[2][3]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A well-chosen SPE sorbent can retain the analyte of interest while allowing matrix components to be washed away.

    • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can be a powerful tool for removing interfering substances.

    • Protein Precipitation (PPT): For biological matrices like plasma, protein precipitation with a solvent like acetonitrile (B52724) or methanol (B129727) is a quick and easy way to remove a large portion of the matrix. However, it may not be sufficient for removing all interfering components.[4]

  • Improve Chromatographic Separation: If interfering matrix components cannot be completely removed during sample preparation, optimizing the chromatographic method to separate them from your analyte is crucial.

    • Gradient Elution: Employ a gradient elution profile that effectively separates Impurity F from any co-eluting matrix components.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl, HILIC) to achieve the best separation.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for compensating for matrix effects. Since the SIL-IS has a similar chemical structure and elution profile to the analyte, it will be affected by matrix effects in a similar manner, allowing for accurate correction of the analyte signal.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on the ionization of your analyte.[5] However, ensure that the diluted concentration of Impurity F is still above the limit of quantification (LOQ) of your method.

  • Evaluate Different Ionization Sources: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[3] If your instrument has the capability, it may be worthwhile to evaluate APCI.

Question: I am using a stable isotope-labeled internal standard for Impurity F, but I am still observing high variability in my results. What could be the issue?

Answer:

Even with a SIL-IS, several factors can lead to inaccurate results:

  • Chromatographic Separation of Analyte and IS: Even a slight difference in retention time between the analyte and its SIL-IS can expose them to different matrix components, leading to differential ion suppression.[5]

  • High Concentration of Co-eluting Matrix Components: If the concentration of a co-eluting matrix component is excessively high, it can suppress the ionization of both the analyte and the internal standard to a degree that is not proportional.

  • Internal Standard Concentration: An inappropriately high concentration of the internal standard can lead to detector saturation or cause ion suppression of the analyte.

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms of your analyte and internal standard to ensure they co-elute perfectly.

  • Perform a Post-Column Infusion Experiment: This experiment can help identify regions of significant ion suppression in your chromatogram. You can then adjust your chromatographic method to move the elution of your analyte and IS away from these regions.

  • Optimize Sample Preparation: Even with a SIL-IS, a cleaner sample is always better. Consider more rigorous sample preparation techniques to reduce the overall matrix load.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is identified in the European Pharmacopoeia as 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline. Its CAS number is 6281-58-9 (for the free base) and its molecular formula is C14H15ClN2.

Q2: Why is it important to control the levels of impurities like Impurity F?

A2: Impurities in active pharmaceutical ingredients (APIs) can potentially affect the safety and efficacy of the final drug product. Regulatory agencies like the FDA and EMA have strict guidelines on the identification, qualification, and control of impurities. Some impurities may be classified as genotoxic, requiring control at very low levels (in the ppm range).[6][7]

Q3: How can I quantitatively assess the magnitude of the matrix effect for Impurity F?

A3: The matrix effect can be quantified by calculating the Matrix Factor (MF) . This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

  • MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Q4: What are some common sources of matrix effects in pharmaceutical analysis?

A4: In the analysis of pharmaceutical drug substances, matrix effects can arise from:

  • Excipients: Inactive ingredients in the drug product formulation.

  • Degradation products: Compounds formed during the manufacturing process or upon storage.

  • Residual solvents: Solvents used in the manufacturing process.

  • Contaminants: Any unintended substances present in the sample.

Quantitative Data Summary

ParameterLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)Acceptance Criteria
Recovery (%) 85.288.991.580-120%
Matrix Factor 0.920.950.980.8-1.2
Intra-day Precision (%RSD) 4.53.22.8≤15%
Inter-day Precision (%RSD) 6.85.14.3≤15%
Accuracy (% Bias) -3.51.2-0.8±15%

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Column Infusion

This experiment helps to qualitatively identify regions of ion suppression or enhancement in your chromatogram.[8]

Methodology:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water).

  • Set up your LC-MS/MS system with a 'T' junction between the analytical column and the mass spectrometer's ion source.

  • Infuse the Impurity F standard solution at a constant low flow rate (e.g., 5-10 µL/min) into the mobile phase flow from the LC using a syringe pump. This will generate a stable baseline signal for your analyte.

  • Once a stable baseline is achieved, inject a blank matrix extract (a sample prepared using your extraction procedure but without the analyte).

  • Monitor the signal of Impurity F throughout the chromatographic run.

    • Dips in the baseline indicate regions of ion suppression.

    • Rises in the baseline indicate regions of ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effect

This protocol provides a quantitative measure of the matrix effect.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standards of Impurity F at low, medium, and high concentrations in the mobile phase or a suitable solvent.

    • Set B (Post-Spiked Matrix): Prepare blank matrix extracts. After the final extraction step, spike the extracts with Impurity F at the same low, medium, and high concentrations as in Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank matrix with Impurity F at low, medium, and high concentrations before the extraction process.

  • Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Obtain Sample Matrix (e.g., Drug Product) extraction Extraction of Impurity F (e.g., SPE, LLE, PPT) start->extraction fortification Spike with Internal Standard extraction->fortification evaporation Evaporation and Reconstitution fortification->evaporation injection Inject into LC-MS/MS evaporation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification results Report Results quantification->results

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic cluster_investigation Troubleshooting Steps start Poor Signal / High Variability for Impurity F? check_is Using a Stable Isotope-Labeled Internal Standard? start->check_is no_is Implement SIL-IS if available. Otherwise, use matrix-matched calibrants. check_is->no_is No yes_is Investigate further. check_is->yes_is Yes end Improved Method Performance no_is->end coelution Check for co-elution of analyte and IS. yes_is->coelution post_infusion Perform post-column infusion to identify suppression zones. coelution->post_infusion sample_prep Optimize sample preparation (SPE, LLE). post_infusion->sample_prep chromatography Improve chromatographic separation. sample_prep->chromatography chromatography->end

References

Technical Support Center: Minimizing Impurity F in Hydroxychloroquine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Impurity F during the synthesis of Hydroxychloroquine (B89500).

Troubleshooting Guide

This guide addresses specific issues that may lead to the formation of Impurity F, providing potential causes and recommended corrective actions.

Issue 1: Detection of Impurity F in the final Hydroxychloroquine product.

  • Potential Cause: Impurity F, identified as 7-Chloro-4-(2-methyl-1-pyrrolidinyl)quinoline, is a process-related impurity.[1] Its formation is linked to the presence of specific impurities in the starting materials, particularly in the side-chain precursor, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol. One potential precursor to Impurity F is an impurity derived from 2-methylpyrrolidone.[2]

  • Corrective Actions:

    • Raw Material Analysis: Rigorously test the starting materials, especially the Hydroxychloroquine side chain (2-((4-aminopentyl)(ethyl)amino)ethan-1-ol), for the presence of impurities such as 2-methylpyrrolidine (B1204830) or related compounds.

    • Purification of Side Chain: If impurities are detected, purify the side chain raw material before its use in the condensation reaction with 4,7-dichloroquinoline (B193633).

    • Reaction Condition Optimization: While the primary cause is an impurity in the starting material, optimizing reaction conditions can help minimize side reactions. A patent on an industrial preparation method for hydroxychloroquine sulfate (B86663) suggests that controlling the reaction temperature and duration can significantly reduce the formation of byproducts.[3] Specifically, the condensation reaction is a critical temperature range where byproduct formation increases. Prolonging the reaction time at a lower temperature (below 120°C) can improve the conversion of the primary reactants and reducing the time at higher temperatures (120-125°C) can minimize side reactions.[3]

Issue 2: Inconsistent levels of Impurity F across different batches.

  • Potential Cause: Variability in the quality of raw materials from different suppliers or even different lots from the same supplier. The level of the impurity precursor for Impurity F in the side-chain reagent may not be consistent.

  • Corrective Actions:

    • Supplier Qualification: Implement a stringent supplier qualification program. Obtain detailed certificates of analysis for each batch of the side-chain raw material, specifically requesting information on the levels of potential impurities.

    • In-house Testing: Do not rely solely on the supplier's certificate of analysis. Develop and validate an in-house analytical method to quantify potential Impurity F precursors in the side-chain raw material upon receipt.

Frequently Asked Questions (FAQs)

Q1: What is Impurity F in Hydroxychloroquine?

A1: Impurity F is a process-related impurity identified as 7-Chloro-4-(2-methyl-1-pyrrolidinyl)quinoline.[1] Its presence in the final drug product needs to be controlled to meet regulatory requirements.

Q2: What is the chemical structure and CAS number of Impurity F?

A2:

Compound Name CAS Number (Freebase) Molecular Formula Molecular Weight

| Hydroxychloroquine Impurity F | 6281-58-9 | C14H15ClN2 | 246.74 |

Q3: How is Impurity F formed during Hydroxychloroquine synthesis?

A3: The formation of Impurity F is attributed to a side reaction between the key starting material, 4,7-dichloroquinoline, and an impurity present in the Hydroxychloroquine side chain, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol. Evidence suggests that an impurity related to 2-methylpyrrolidone is the likely precursor to the 2-methyl-1-pyrrolidinyl moiety of Impurity F.[2]

Q4: What is the proposed mechanism for the formation of Impurity F?

A4: The likely mechanism involves a nucleophilic substitution reaction where an impurity with a 2-methylpyrrolidine structure reacts with 4,7-dichloroquinoline at the C-4 position, displacing the chlorine atom. The exact structure of the initial impurity in the side-chain reagent is not definitively established in the provided literature, but it is referred to as an "AEHPA impurity of 2-methylpyrrolidone".[2]

Q5: Are there analytical methods available to detect and quantify Impurity F?

A5: Yes, various analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), have been developed and validated for the detection and quantification of impurities in Hydroxychloroquine, including Impurity F.[4][5]

Q6: What are the acceptance criteria for Impurity F in Hydroxychloroquine?

A6: The acceptance criteria for any impurity in a drug substance are defined by regulatory bodies such as the FDA and EMA and are typically outlined in the respective pharmacopeias (e.g., USP, EP). These limits are based on the potential toxicity and are generally very low. For instance, one patented method for industrial preparation aims for a single impurity level of ≤0.1%.[3]

Experimental Protocols

Protocol 1: General Synthesis of Hydroxychloroquine

This protocol is a generalized representation of the synthesis of Hydroxychloroquine, focusing on the condensation step where Impurity F can be formed.

  • Reaction: Condensation of 4,7-dichloroquinoline with 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.

  • Reagents:

    • 4,7-dichloroquinoline

    • 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (Hydroxychloroquine side chain)

    • Solvent (e.g., an alcohol like isopropanol)

  • Procedure:

    • Charge the reactor with 4,7-dichloroquinoline and the Hydroxychloroquine side chain in an appropriate molar ratio (e.g., 1:1.2) in the selected organic solvent.

    • Heat the reaction mixture gradually. One patented method suggests heating to reflux and then slowly increasing the temperature to 120-125°C over 7-12 hours while distilling off the solvent.

    • Maintain the reaction temperature at 120-125°C for 13-18 hours, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC).

    • Upon completion, cool the reaction mixture and proceed with the work-up and purification steps, which may include extraction, crystallization, and salification with sulfuric acid to obtain Hydroxychloroquine sulfate.

Note: This is a general protocol, and specific parameters such as reaction time, temperature, and solvent may need to be optimized to minimize the formation of Impurity F based on the quality of the starting materials.

Visualizations

Hydroxychloroquine_Synthesis_Workflow cluster_synthesis Hydroxychloroquine Synthesis cluster_impurity Impurity F Formation Start_Materials Starting Materials: 4,7-dichloroquinoline 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol Condensation Condensation Reaction Start_Materials->Condensation Side_Reaction Side Reaction with 4,7-dichloroquinoline Start_Materials->Side_Reaction Impurity reacts Workup Work-up & Purification Condensation->Workup HCQ_Sulfate Hydroxychloroquine Sulfate Workup->HCQ_Sulfate Impurity_Source Impurity in Side Chain (e.g., from 2-methylpyrrolidone) Impurity_Source->Side_Reaction Impurity_F Impurity F Side_Reaction->Impurity_F

Caption: Workflow of Hydroxychloroquine synthesis and the formation of Impurity F.

Troubleshooting_Logic Impurity_F_Detected Impurity F Detected? Analyze_Raw_Materials Analyze Side Chain for Impurities Impurity_F_Detected->Analyze_Raw_Materials Yes Problem_Solved Problem Resolved Impurity_F_Detected->Problem_Solved No Purify_Side_Chain Purify Side Chain Analyze_Raw_Materials->Purify_Side_Chain Optimize_Reaction Optimize Reaction Conditions (Temp & Time) Purify_Side_Chain->Optimize_Reaction Inconsistent_Levels Inconsistent Impurity F Levels? Optimize_Reaction->Inconsistent_Levels Qualify_Supplier Implement Stringent Supplier Qualification Inconsistent_Levels->Qualify_Supplier Yes Inconsistent_Levels->Problem_Solved No Inhouse_Testing Establish In-house Testing of Raw Materials Qualify_Supplier->Inhouse_Testing Inhouse_Testing->Problem_Solved

Caption: Troubleshooting logic for addressing Impurity F formation.

References

troubleshooting poor recovery of Hydroxychloroquine Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the analysis of Hydroxychloroquine (B89500) (HCQ), with a specific focus on resolving issues of poor recovery for Hydroxychloroquine Impurity F.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

Hydroxychloroquine (HCQ) Impurity F is identified in the European Pharmacopoeia (EP) as 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline hydrochloride.[1][2] It is a process impurity that may arise during the synthesis of Hydroxychloroquine.[3] Its molecular formula is C14H15ClN2.[4]

Q2: I am observing low or no recovery for Impurity F in my HPLC analysis. What are the most common causes?

Poor recovery of an impurity is a common analytical challenge that can typically be attributed to one of three main areas:

  • Sample Preparation: Issues with the impurity's solubility in the chosen diluent, adsorption to vials or filter materials, or degradation during the extraction process.

  • Chromatographic Conditions: Suboptimal mobile phase pH, incorrect mobile phase composition (organic solvent ratio), an unsuitable column, or an inadequate gradient program can lead to poor peak shape, retention, or elution.

  • Impurity Instability: The impurity may be degrading under the analytical conditions (e.g., exposure to light, incompatible pH, or oxidative stress).[3][5]

Q3: How can I optimize my sample preparation to improve the recovery of Impurity F?

Effective sample preparation is critical. Consider the following:

  • Choice of Diluent: The solubility of HCQ and its impurities is a key factor. A common diluent is a mixture of an organic solvent and an acidic aqueous solution. One successful approach uses a mixture of 1.0% orthophosphoric acid and acetonitrile (B52724) in a 90:10 v/v ratio.[3] Another method involves dissolving the sample in a 50:50 v/v mixture of water and methanol.[6]

  • pH of Diluent: The pKa of HCQ is approximately 3.5.[3] Using a diluent with a pH around 2.5 can ensure that both the parent drug and its impurities are appropriately ionized, which aids solubility and subsequent chromatographic retention.[3]

  • Extraction Procedure: Ensure complete extraction from the sample matrix (e.g., tablet powder) by using techniques like sonication or vigorous vortexing.[6][7]

  • Filtration: Use a compatible filter membrane (e.g., PTFE) to avoid adsorption of the analyte.[8] Always test for recovery after filtration by comparing a filtered standard to an unfiltered one.

Q4: My chromatographic method is not providing a good peak for Impurity F. What parameters should I adjust?

If sample preparation is optimized, focus on the HPLC method itself:

  • Mobile Phase pH: For reversed-phase HPLC, controlling the ionization of basic compounds like HCQ and its impurities is crucial. A low pH buffer, such as a phosphate (B84403) buffer at pH 2.5, is often effective.[3][9]

  • Column Selection: Phenyl and C18 columns are commonly used for separating HCQ and its related substances.[3][6] If co-elution or poor peak shape is an issue, switching from a C18 to a Phenyl column (or vice versa) may offer different selectivity and improve resolution.

  • Gradient Elution: An isocratic method may not be sufficient to separate all impurities from the main HCQ peak. A gradient program, which gradually increases the percentage of the organic solvent (e.g., acetonitrile), is often necessary to ensure that all impurities, including less polar ones, are eluted with good peak shape.[3]

  • Detection Wavelength: While HCQ has several absorption maxima, a lower wavelength like 220 nm is often used to ensure the detection of a wider range of impurities, which may have different chromophores.[3][9]

Q5: Could Impurity F be degrading during my analysis?

Yes, instability can lead to apparent poor recovery. HCQ has been shown to degrade under forced conditions, including acid, base, oxidation, and light exposure.[3][5]

  • Assess Stability: Perform a solution stability study by preparing a standard of Impurity F in your sample diluent and analyzing it over time (e.g., 0, 4, 8, 24 hours) at room temperature and under refrigeration.[10]

  • Minimize Degradation: Protect samples and standards from light by using amber vials. If the impurity is found to be unstable in the diluent, analyze samples immediately after preparation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor recovery of this compound.

cluster_Start cluster_SamplePrep Step 1: Investigate Sample Preparation cluster_Chroma Step 2: Optimize Chromatography cluster_Detect Step 3: Confirm Detection start Start: Poor Recovery of HCQ Impurity F sp_sol Check Solubility start->sp_sol sp_ext Verify Extraction sp_sol->sp_ext Solubility OK? sp_stab Assess Diluent Stability sp_ext->sp_stab Extraction OK? c_ph Adjust Mobile Phase pH sp_stab->c_ph Sample Prep OK? c_col Evaluate Column c_ph->c_col pH Optimized? c_grad Modify Gradient c_col->c_grad Column Suitable? d_wl Check Wavelength c_grad->d_wl Chromatography OK? d_std Verify Standard Integrity d_wl->d_std Wavelength Correct? end Resolved d_std->end Standard OK? HCQ Hydroxychloroquine (Parent Drug) ImpF Impurity F (7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline) HCQ->ImpF is a process-related impurity of

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the separation of hydroxychloroquine (B89500) (HCQ) and its related compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common stationary phases used for separating hydroxychloroquine and its related compounds?

A1: The most frequently used stationary phases are reversed-phase columns, particularly C18 and Phenyl columns.[1][2][3][4] Phenyl columns can offer alternative selectivity for aromatic compounds like hydroxychloroquine and its impurities.[1][2][4]

Q2: What are typical starting conditions for mobile phase composition?

A2: A good starting point for reversed-phase chromatography of hydroxychloroquine is a combination of an aqueous buffer and an organic modifier. Common mobile phases include phosphate (B84403) buffer with acetonitrile (B52724) or methanol (B129727).[1][2][3] The pH of the aqueous phase is critical and is often acidic, in the range of 2.2 to 3.0, to ensure the analytes are in a consistent ionic state.[2][3][5]

Q3: Why is the pH of the mobile phase important for this separation?

A3: The pH of the mobile phase is crucial because hydroxychloroquine and many of its related compounds are basic. Controlling the pH ensures that these compounds are consistently protonated, leading to stable retention times and improved peak shapes.[2][6] An acidic pH, typically around 2.5, is often used.[2]

Q4: What are the common organic modifiers, and how do I choose between them?

A4: Acetonitrile and methanol are the most common organic modifiers.[2][3][5] Acetonitrile generally provides better peak shape and lower viscosity, allowing for higher flow rates. Methanol is a less expensive and less toxic alternative that can offer different selectivity.[5][7] The choice between them often depends on the specific separation goals and the impurities being targeted.

Q5: Should I use an isocratic or gradient elution?

A5: The choice between isocratic and gradient elution depends on the complexity of your sample. For simple mixtures with a few components that elute close to each other, an isocratic method may be sufficient.[3][5] However, for samples containing impurities with a wide range of polarities, a gradient elution is often necessary to achieve adequate separation within a reasonable run time.[1][2] A gradient method typically starts with a lower percentage of the organic modifier and gradually increases the concentration to elute the more non-polar compounds.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Poor peak shape (tailing or fronting) for hydroxychloroquine.

  • Question: My hydroxychloroquine peak is tailing significantly. What could be the cause and how can I fix it?

  • Answer:

    • Cause: Peak tailing for basic compounds like hydroxychloroquine is often due to interactions with acidic silanol (B1196071) groups on the silica-based column packing.[6] It can also be caused by an inappropriate mobile phase pH.

    • Solution:

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.0) to keep the hydroxychloroquine fully protonated and minimize interactions with silanols.[2][3][6]

      • Use a High-Purity Column: Modern, high-purity silica (B1680970) columns have fewer accessible silanol groups, which can significantly reduce peak tailing.[6]

      • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites, though this is less common with modern columns.[6]

      • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[6][8]

  • Question: My peaks are fronting. What does this indicate?

  • Answer:

    • Cause: Peak fronting is less common than tailing but can be caused by column overload, especially in preparative chromatography, or by issues with the sample solvent.

    • Solution:

      • Reduce Sample Load: Decrease the amount of sample injected onto the column.[6]

      • Ensure Sample Solvent Compatibility: Dissolve your sample in a solvent that is weaker than or similar in strength to your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

Problem 2: Inadequate resolution between hydroxychloroquine and its related compounds.

  • Question: I am not getting baseline separation between two critical impurities. How can I improve the resolution?

  • Answer:

    • Cause: Insufficient resolution can be due to a suboptimal mobile phase composition, an inappropriate column, or incorrect flow rate and temperature.

    • Solution:

      • Optimize Organic Modifier Percentage: In isocratic elution, carefully adjust the percentage of acetonitrile or methanol. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.

      • Modify the Gradient Profile: If using a gradient, try a shallower gradient (i.e., a slower increase in the organic modifier concentration) over the elution range of the critical pair.

      • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation and may resolve co-eluting peaks.[5]

      • Adjust the pH: A small change in the mobile phase pH can alter the ionization state of the analytes and improve selectivity.

      • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, at the cost of a longer run time.

      • Change the Column: If mobile phase optimization is unsuccessful, consider a column with a different stationary phase (e.g., switching from C18 to a Phenyl column) or a column with a smaller particle size for higher efficiency.[1][2]

Problem 3: Unstable or drifting retention times.

  • Question: The retention times for my peaks are shifting from one injection to the next. What could be the problem?

  • Answer:

    • Cause: Drifting retention times can be caused by a number of factors, including inadequate column equilibration, changes in mobile phase composition, temperature fluctuations, or a leak in the HPLC system.[8]

    • Solution:

      • Ensure Proper Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence of injections, especially when changing mobile phases or after a steep gradient.[8]

      • Check Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. If preparing the mobile phase online using a mixer, verify that the mixer is functioning correctly.[8] Degas the mobile phase to prevent air bubbles.[8]

      • Use a Column Oven: Maintain a constant column temperature using a column oven to minimize retention time shifts due to temperature fluctuations in the laboratory.[8]

      • Inspect for Leaks: Check for any leaks in the pump, injector, tubing, and fittings, as a leak can cause pressure fluctuations and lead to unstable retention times.[8]

Experimental Protocols

General Protocol for Mobile Phase Optimization

This protocol outlines a systematic approach to developing a mobile phase for the separation of hydroxychloroquine and its related compounds.

  • Column Selection:

    • Start with a high-purity reversed-phase column, such as a C18 or Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Initial Mobile Phase Conditions:

    • Aqueous Phase (Mobile Phase A): Prepare a phosphate buffer (e.g., 0.3 M potassium dihydrogen phosphate) and adjust the pH to 2.5 with phosphoric acid.[2]

    • Organic Phase (Mobile Phase B): Use HPLC-grade acetonitrile or methanol.

    • Detector Wavelength: Set the UV detector to 220 nm or 343 nm.[2][3]

    • Flow Rate: Begin with a flow rate of 1.0 - 1.5 mL/min.[2]

    • Column Temperature: Maintain the column at a constant temperature, for example, 30°C or 40°C.[3][5]

  • Scouting Gradient:

    • Run a fast scouting gradient (e.g., 5% to 95% B in 10-15 minutes) to determine the approximate elution conditions for all compounds of interest.

  • Optimization of Gradient Elution:

    • Based on the scouting run, design a more focused gradient. If peaks are clustered, use a shallower gradient in that region to improve resolution.

  • Transition to Isocratic Method (if applicable):

    • If the scouting gradient indicates that all peaks elute within a narrow range of organic modifier concentration, an isocratic method may be feasible. Calculate the average mobile phase composition during the elution of the peaks of interest from the gradient run and use this as a starting point for isocratic optimization.

  • Fine-Tuning:

    • Make small, systematic adjustments to the mobile phase pH, organic modifier type and percentage, and flow rate to achieve the desired resolution, peak shape, and run time.

Data Presentation

Table 1: Example HPLC Methods for Hydroxychloroquine Separation
ParameterMethod 1Method 2Method 3
Column X-terra Phenyl (250 x 4.6 mm, 5 µm)[2]Inertsil ODS-3 C18 (250 x 6 mm, 5 µm)[3]Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)[5]
Mobile Phase A 0.3 M Potassium Dihydrogen Phosphate, pH 2.5[2]Water with Sodium 1-pentanesulfonate, pH 3.0[3]Buffer solution, pH 2.2[5]
Mobile Phase B Acetonitrile/Buffer (70:30 v/v)[2]Acetonitrile/Methanol (50:50 v/v)[3]Methanol[5]
Elution Mode Gradient[2]Isocratic (75:25 A:B)[3]Isocratic (74:26 A:B)[5]
Flow Rate 1.5 mL/min[2]2.0 mL/min[3]1.3 mL/min[5]
Detection 220 nm[2]343 nm[3]343 nm[5]
Temperature 25°C[2]30°C[3]40°C[5]

Visualizations

Mobile_Phase_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation Select Column Select Column Prepare Mobile Phases Prepare Mobile Phases Select Column->Prepare Mobile Phases Equilibrate System Equilibrate System Prepare Mobile Phases->Equilibrate System Scouting Gradient Run Scouting Gradient Run Equilibrate System->Scouting Gradient Run Analyze Results Analyze Results Scouting Gradient Run->Analyze Results Optimize Gradient or Isocratic Method Optimize Gradient or Isocratic Method Analyze Results->Optimize Gradient or Isocratic Method Check Resolution Check Resolution Optimize Gradient or Isocratic Method->Check Resolution Check Resolution->Optimize Gradient or Isocratic Method Inadequate Check Peak Shape Check Peak Shape Check Resolution->Check Peak Shape Adequate Check Peak Shape->Optimize Gradient or Isocratic Method Unacceptable Check Run Time Check Run Time Check Peak Shape->Check Run Time Acceptable Check Run Time->Optimize Gradient or Isocratic Method Final Method Final Method Check Run Time->Final Method Acceptable

Caption: Workflow for systematic mobile phase optimization.

Troubleshooting_Decision_Tree Problem Identified Problem Identified Poor Resolution Poor Resolution Problem Identified->Poor Resolution Peak Tailing Peak Tailing Problem Identified->Peak Tailing Retention Time Drift Retention Time Drift Problem Identified->Retention Time Drift Adjust % Organic Adjust % Organic Poor Resolution->Adjust % Organic Change Organic Modifier Change Organic Modifier Poor Resolution->Change Organic Modifier Adjust pH Adjust pH Poor Resolution->Adjust pH Lower Flow Rate Lower Flow Rate Poor Resolution->Lower Flow Rate Lower pH Lower pH Peak Tailing->Lower pH Use High-Purity Column Use High-Purity Column Peak Tailing->Use High-Purity Column Reduce Sample Load Reduce Sample Load Peak Tailing->Reduce Sample Load Equilibrate Column Longer Equilibrate Column Longer Retention Time Drift->Equilibrate Column Longer Check for Leaks Check for Leaks Retention Time Drift->Check for Leaks Use Column Oven Use Column Oven Retention Time Drift->Use Column Oven Remake Mobile Phase Remake Mobile Phase Retention Time Drift->Remake Mobile Phase

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Hydroxychloroquine Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis of hydroxychloroquine (B89500). This resource provides detailed guidance on column selection, method troubleshooting, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and robust impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of HPLC columns used for hydroxychloroquine impurity profiling?

A1: Reversed-phase HPLC is the predominant technique for analyzing hydroxychloroquine and its impurities. The most commonly used stationary phases are C18 and Phenyl columns. C18 columns provide excellent hydrophobic retention, while Phenyl columns can offer alternative selectivity due to pi-pi interactions, which can be beneficial for separating aromatic impurities.[1][2][3] Other columns like C8 and those with hydrophilic interaction liquid chromatography (HILIC) capabilities have also been utilized.[4]

Q2: How critical is mobile phase pH in the separation of hydroxychloroquine and its impurities?

A2: Mobile phase pH is a critical parameter. Hydroxychloroquine is a basic compound with a pKa of approximately 3.5.[1] Operating the mobile phase at a pH around 2.5 to 3.0 ensures that hydroxychloroquine and its related basic impurities are in their protonated, charged form. This typically leads to better peak shapes and retention on reversed-phase columns.[1][5] Some methods also employ higher pH (e.g., 9.0-10.5) with appropriate columns to achieve different selectivity.[6]

Q3: What factors should I consider when selecting a column?

A3: When selecting a column, consider the following:

  • Stationary Phase Chemistry: The choice between C18, Phenyl, or other phases will determine the primary separation mechanism and selectivity. Screening columns with different chemistries is a good strategy.[7]

  • Particle Size: Smaller particle sizes (e.g., < 3 µm) can provide higher efficiency and resolution but generate higher backpressure, requiring UHPLC systems.[3]

  • Column Dimensions: A standard analytical column (e.g., 250 x 4.6 mm) is a common starting point.[1][2] Shorter columns can be used for faster analysis if resolution is adequate.

  • pH Stability: Ensure the selected column is stable at the pH of your mobile phase. Many modern silica-based columns have extended pH stability.

Q4: Can I use a gradient elution method?

A4: Yes, a gradient elution is often necessary for impurity profiling.[1] Impurities can have a wide range of polarities, and a gradient method, typically with a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), allows for the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of hydroxychloroquine.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH; Column overload.Use a highly deactivated, end-capped column. Lower the mobile phase pH (e.g., to 2.5) to ensure full protonation of the analyte.[1] Reduce the sample concentration.
Inadequate Resolution Suboptimal mobile phase composition or gradient; Incorrect column chemistry.Optimize the gradient slope and time. Try a different organic modifier (e.g., methanol instead of acetonitrile). Screen a column with a different selectivity (e.g., switch from C18 to a Phenyl column).[7]
Shifting Retention Times Inconsistent mobile phase preparation; Column temperature fluctuations; Column degradation.Prepare fresh mobile phase daily and ensure accurate pH measurement. Use a column oven to maintain a constant temperature.[2] Flush the column properly after each run and replace it if performance degrades.
Ghost Peaks Contamination in the mobile phase, diluent, or HPLC system; Carryover from previous injections.Use high-purity solvents and freshly prepared mobile phase.[8] Purge the system thoroughly. Implement a robust needle wash protocol in your autosampler method.[8]
High Backpressure Particulate matter blocking the column frit; Buffer precipitation in the system; Clogged tubing or fittings.Filter all samples and mobile phases through a 0.45 µm filter. Never mix organic solvent with a buffer in which it is immiscible. Flush the system with water before switching to high organic content to prevent buffer precipitation.[8]

Summary of HPLC Column Parameters

The following table summarizes various column and method parameters reported in the literature for the analysis of hydroxychloroquine and its impurities.

Column TypeDimensions (L x ID, Particle Size)Mobile Phase CompositionFlow Rate (mL/min)DetectionReference
X-terra Phenyl 250 x 4.6 mm, 5 µmGradient: A) 0.3 M Potassium Dihydrogen Phosphate (pH 2.5); B) Acetonitrile/Buffer (70:30)1.5UV @ 220 nm[1]
Zorbax Eclipse Plus C18 250 x 4.6 mm, 5 µmIsocratic: Buffer (pH 2.2) / Methanol (74:26)1.3UV @ 343 nm[2]
ZORBAX SB-C8 150 x 2.1 mm, 3.5 µmGradient: A) 0.2% Formic Acid + 10 mM Ammonium Acetate in Water; B) Methanol0.25MS/MS[4]
Ascentis Express C18 250 x 4.6 mm, 5 µmIsocratic: 1.4 g/L Dibasic Sodium Phosphate (pH 3.0) / 0.4% Triethylamine in Methanol (30:70)1.0UV @ 260 nm[5]
Poroshell HPH-C18 100 x 4.6 mm, 2.7 µmGradient: A) 20 mM Ammonium Formate in Water; B) Methanol/Acetonitrile (80:20)N/AQ/TOF-MS[3]
Newcrom A 150 x 4.6 mm, 5 µmIsocratic: Acetonitrile / Water (50:50) with 40 mM Ammonium Formate (pH 3.0)1.0UV @ 256 nm[9]

Experimental Protocol: A Representative Method

This protocol is a generalized example for the impurity profiling of Hydroxychloroquine based on established methods.[1]

1. Materials and Reagents

  • Hydroxychloroquine Sulfate (B86663) Reference Standard and Impurity Standards

  • Potassium Dihydrogen Phosphate (HPLC Grade)

  • Orthophosphoric Acid (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Ultrapure)

  • 0.45 µm Membrane Filters

2. Chromatographic Conditions

  • Column: X-terra Phenyl, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.3 M Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile and Mobile Phase A (70:30 v/v).

  • Gradient Program: (Example)

    • 0-10 min: 10% B

    • 10-40 min: 10-70% B

    • 40-45 min: 70% B

    • 45-50 min: 70-10% B

    • 50-60 min: 10% B

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions

  • Diluent: Mobile Phase A and Acetonitrile (50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve Hydroxychloroquine reference standard in diluent to a final concentration of approximately 2000 µg/mL.

  • Impurity Spiked Solution: Prepare a solution of the main active ingredient (e.g., 2000 µg/mL) and spike with known impurities at the desired concentration level (e.g., 10 µg/mL).

  • Sample Solution: Crush tablets to a fine powder. Transfer an amount equivalent to 100 mg of Hydroxychloroquine into a 50 mL volumetric flask. Add approximately 35 mL of diluent, sonicate for 20 minutes, and dilute to volume. Centrifuge a portion of the solution before injection.[1]

4. System Suitability

  • Inject the impurity spiked solution.

  • Resolution: The resolution between critical peak pairs (e.g., an impurity and the main Hydroxychloroquine peak) should be greater than 1.5 (or as per pharmacopeial requirements).[10]

  • Tailing Factor: The tailing factor for the Hydroxychloroquine peak should be less than 2.0.

  • Reproducibility: The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.

Visualizations

The following diagrams illustrate key decision-making processes in column selection and troubleshooting.

Column_Selection_Workflow start_end start_end process process decision decision output output start Start: Define Analytical Goal (Impurity Profiling) step1 Review Analyte Properties (Hydroxychloroquine: basic, pKa ~3.5) start->step1 step2 Initial Column Screening (e.g., C18, Phenyl) step1->step2 step3 Select Mobile Phase pH (e.g., Low pH ~2.5) step2->step3 step4 Develop Gradient Method step3->step4 dec1 Adequate Resolution? step4->dec1 step5 Optimize Gradient & Flow Rate dec1->step5 No dec2 Acceptable Peak Shape? dec1->dec2 Yes step5->dec1 step6 Try Alternative pH or Column Chemistry dec2->step6 No step7 Finalize Method & Validate dec2->step7 Yes step6->step2 end_node End step7->end_node

Caption: Workflow for HPLC column selection in impurity profiling.

Troubleshooting_Guide problem problem cause cause solution solution p1 Problem: Poor Resolution c1 Cause: Suboptimal Selectivity p1->c1 c2 Cause: Low Efficiency p1->c2 p2 Problem: Peak Tailing c3 Cause: Secondary Interactions p2->c3 c4 Cause: Incorrect pH p2->c4 p3 Problem: Retention Time Drift c5 Cause: Mobile Phase Change p3->c5 c6 Cause: Temperature Fluctuation p3->c6 s1 Solution: Try Phenyl or C8 Column c1->s1 s2 Solution: Optimize Gradient c1->s2 s3 Solution: Use Smaller Particle Column c2->s3 s4 Solution: Use End-capped Column c3->s4 s5 Solution: Adjust pH to ~2.5 c4->s5 s6 Solution: Prepare Fresh Mobile Phase c5->s6 s7 Solution: Use Column Oven c6->s7

Caption: Logic diagram for troubleshooting common HPLC issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Hydroxychloroquine (B89500) (HCQ) sulfate (B86663) and its related substances. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in detecting related substances in Hydroxychloroquine sulfate?

A1: The primary challenges in detecting HCQ sulfate related substances include:

  • Separation of Structurally Similar Impurities: Many impurities of HCQ are structurally very similar to the active pharmaceutical ingredient (API) and to each other, making chromatographic separation difficult. For instance, desethylhydroxychloroquine (DHCQ) and desethylchloroquine (B194037) (DCQ) are key metabolites that require effective separation.

  • Co-elution of Impurities: Due to similar polarities, impurities can co-elute with the main HCQ peak or with other impurities, leading to inaccurate quantification.

  • Low Abundance of Impurities: Related substances are often present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.

  • Matrix Effects: In formulated products, excipients can interfere with the analysis, causing matrix effects that can suppress or enhance the analyte signal.[1]

  • Forced Degradation Complexity: HCQ can degrade into numerous products under stress conditions (acid, base, oxidation, heat, light), making the identification and tracking of all significant degradation products challenging.[2][3]

Q2: Which analytical techniques are most suitable for HCQ related substance analysis?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common and effective techniques.[1][2][4]

  • RP-HPLC with UV detection: This is a widely used method for routine quality control.[2][3] A C18 or a phenyl column is often employed for separation.[2][5]

  • UHPLC-MS/MS: This technique offers higher sensitivity and selectivity, which is particularly useful for identifying and quantifying trace-level impurities and for complex matrices.[1]

Q3: What are the typical process-related impurities of Hydroxychloroquine?

A3: During the synthesis of HCQ, several process-related impurities can be formed. The European Pharmacopoeia (EP) lists specific impurities, including Impurity B and Impurity C.[6] Other known process impurities include 4,7-dichloroquinoline (B193633) (DCQ), desethylhydroxychloroquine (DHCQ), hydroxychloroquine-O-acetate (HCA), and hydroxychloroquine-O-sulfate (HCS).[2]

Troubleshooting Guide

Issue 1: Poor resolution between Hydroxychloroquine and its impurities.

Possible Cause Troubleshooting Step
Inappropriate Column Chemistry Use a column with different selectivity. A phenyl column can offer different selectivity compared to a standard C18 column for aromatic compounds like HCQ and its impurities.[1][5]
Suboptimal Mobile Phase Composition Optimize the mobile phase. Adjusting the pH of the aqueous phase can alter the ionization state of HCQ and its impurities, thereby affecting retention and resolution.[2] Varying the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and its proportion can also significantly impact separation.[3]
Inadequate Gradient Program If using a gradient method, adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[1]
High Flow Rate Reduce the flow rate. This can lead to better peak separation, although it will increase the run time.

Issue 2: Inconsistent peak areas and retention times.

Possible Cause Troubleshooting Step
System Instability Ensure the HPLC/UHPLC system is properly equilibrated with the mobile phase before injecting samples.
Sample Preparation Inconsistency Follow a standardized and validated sample preparation protocol. Ensure complete dissolution of the sample and accurate dilutions.[2]
Autosampler Temperature Fluctuation If samples are sensitive to temperature, use a cooled autosampler to maintain sample stability over the injection sequence.[1]
Column Degradation The column performance may degrade over time. Replace the column if system suitability parameters are not met.

Issue 3: Presence of extraneous peaks in the chromatogram.

Possible Cause Troubleshooting Step
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use.
Sample Contamination Ensure cleanliness of all glassware and vials used for sample preparation. Run a blank injection (diluent only) to check for contamination from the solvent.
Carryover from Previous Injections Implement a robust needle wash procedure in the autosampler method. Injecting a blank after a high-concentration sample can help identify carryover.[1]

Experimental Protocols

Protocol 1: RP-HPLC Method for Related Substance Detection

This protocol is based on a stability-indicating HPLC method for the determination of HCQ and its related substances.[2]

  • Chromatographic System:

    • Column: X-terra phenyl column (250 x 4.6 mm, 5 µm)[2]

    • Mobile Phase A: 0.3 M Phosphate buffer, pH 2.5[2]

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      15 40
      30 60
      35 10

      | 40 | 10 |

    • Flow Rate: 1.5 mL/min[2]

    • Detection: UV at 220 nm[2]

    • Column Temperature: 30 °C

  • Sample Preparation:

    • Weigh and finely powder 20 tablets.

    • Transfer a portion of the powder equivalent to 100 mg of HCQ into a 50 mL volumetric flask.

    • Add approximately 35 mL of diluent (90:10 v/v mixture of 1.0% orthophosphoric acid and acetonitrile) and sonicate for 20 minutes with intermittent shaking.[2]

    • Dilute to volume with the diluent and mix well.

    • Centrifuge a 10 mL aliquot of the solution at 3500 rpm for 10 minutes.

    • Inject the supernatant into the HPLC system.[2]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[2][3]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 72 hours.[3]

  • Base Hydrolysis: Treat the sample with 0.01 M NaOH at 60 °C for 5 hours.[3]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 5 hours.[3]

  • Thermal Degradation: Expose the solid drug substance to 60 °C for 24 hours.[3]

  • Photolytic Degradation: Expose the sample to UV radiation for 24 hours.[3]

After exposure to the stress conditions, samples should be neutralized (if necessary) and diluted to the appropriate concentration for analysis by the validated HPLC method.

Data Presentation

Table 1: System Suitability Parameters for RP-HPLC Method

ParameterAcceptance Criteria
Tailing Factor (for HCQ peak) ≤ 2.0
Theoretical Plates (for HCQ peak) ≥ 2000
Resolution (between critical pairs) ≥ 1.5
%RSD for replicate injections (Area) ≤ 2.0%

Table 2: Linearity Data for HCQ and Related Substances

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Hydroxychloroquine LOQ - 150% of test conc.> 0.999[2]
Impurity A LOQ - 150% of specification limit> 0.99
Impurity B LOQ - 150% of specification limit> 0.99
Impurity C LOQ - 150% of specification limit> 0.99

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample HCQ Tablet powder Crush to Fine Powder sample->powder weigh Weigh Equivalent to 100mg HCQ powder->weigh dissolve Dissolve in Diluent & Sonicate weigh->dissolve centrifuge Centrifuge dissolve->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Inject into HPLC System supernatant->hplc Inject Sample separation Chromatographic Separation hplc->separation detection UV Detection (220 nm) separation->detection data Data Acquisition & Processing detection->data result Report data->result Generate Chromatogram & Results

Caption: Workflow for the analysis of Hydroxychloroquine sulfate related substances.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor Peak Resolution cause1 Inappropriate Column start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 Inadequate Gradient start->cause3 solution1 Change Column Chemistry (e.g., Phenyl) cause1->solution1 Action solution2 Optimize Mobile Phase pH & Organic Modifier cause2->solution2 Action solution3 Adjust Gradient Slope cause3->solution3 Action end Problem Solved solution1->end Improved Resolution solution2->end Improved Resolution solution3->end Improved Resolution

Caption: Troubleshooting logic for poor chromatographic resolution.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for Hydroxychloroquine Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of Hydroxychloroquine Impurity F (7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline), in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The objective is to offer a clear comparison between two common analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).

While specific, publicly available, comprehensive validation data for this compound is limited, this guide utilizes representative data from studies on other Hydroxychloroquine impurities to illustrate the validation process and performance comparison of these two analytical methods. The principles and methodologies described are directly applicable to the validation of analytical procedures for Impurity F.

ICH Guidelines for Impurity Method Validation: A Summary

The ICH Q2(R2) guideline outlines the necessary parameters to be evaluated during the validation of analytical procedures for impurities. These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities, degradation products, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: A Comparative Analysis

The following table summarizes typical performance characteristics for the quantification of a Hydroxychloroquine impurity using RP-HPLC-UV and UHPLC-MS/MS, based on published data for related impurities.

Validation ParameterRP-HPLC-UVUHPLC-MS/MS
Specificity Demonstrated by peak purity analysis and separation from other impurities and the main compound. May be susceptible to co-eluting impurities with similar UV spectra.High specificity achieved through precursor/product ion transitions (Multiple Reaction Monitoring - MRM). Less susceptible to matrix interference.
Linearity (R²) > 0.999[1][2]> 0.99[3]
Range LOQ to 150% of the specification limit[1][2]10 - 1000 ng/mL[3]
Accuracy (% Recovery) 98.0% - 102.0%85% - 115%[3]
Precision (%RSD) < 2.0%[1][2]< 15%[3]
LOD Typically in the range of 0.01 - 0.05 µg/mLTypically in the range of 1 - 5 ng/mL
LOQ Typically in the range of 0.03 - 0.15 µg/mLTypically in the range of 5 - 15 ng/mL
Robustness Method performance is evaluated by deliberate variations in pH, mobile phase composition, flow rate, and temperature.Method performance is evaluated by deliberate variations in chromatographic conditions and mass spectrometer parameters.

Experimental Protocols

RP-HPLC-UV Method (Representative Protocol)

This protocol is based on the method described by Dongala et al. (2020) for the analysis of Hydroxychloroquine and its impurities.[1][2]

a) Chromatographic Conditions:

  • Column: X-terra phenyl column (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.3 M Phosphate buffer, pH 2.5

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: A time-based gradient is employed to ensure separation of all impurities.

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

b) Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound is prepared in a suitable diluent (e.g., a mixture of acetonitrile and water) and diluted to a known concentration within the linear range.

  • Sample Solution: The drug substance or product is dissolved in the diluent to achieve a target concentration of the main analyte, ensuring that any potential Impurity F is within the calibration range.

UHPLC-MS/MS Method (Representative Protocol)

This protocol is based on the method described by Wang et al. (FDA) for the analysis of Hydroxychloroquine and its impurities.[3]

a) Chromatographic and Mass Spectrometric Conditions:

  • Column: Advanced phenyl column with sub-2 µm core-shell particles.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A rapid gradient elution over a short run time (e.g., 10 minutes).

  • Flow Rate: 0.4 - 0.6 mL/min

  • Mass Spectrometer: Tandem mass spectrometer

  • Ionization: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Impurity F.

b) Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound is prepared in a suitable diluent and serially diluted to create calibration standards and quality control samples.

  • Sample Solution: The drug substance or product is accurately weighed, dissolved in the diluent, and filtered before injection.

Mandatory Visualizations

ICH_Validation_Workflow cluster_planning Planning Phase cluster_validation Validation Phase (ICH Q2) cluster_documentation Documentation ATP Define Analytical Target Profile (ATP) MethodDevelopment Develop Analytical Method ATP->MethodDevelopment Protocol Validation Protocol MethodDevelopment->Protocol Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Protocol->Specificity

References

A Comparative Analysis of Hydroxychloroquine Impurity F and Other Related Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Hydroxychloroquine (HCQ) Impurity F against other known impurities of Hydroxychloroquine. The information presented herein is intended to support research, development, and quality control activities related to HCQ. This document summarizes key chemical properties, analytical detection methods, and potential toxicological considerations based on available scientific literature.

Introduction to Hydroxychloroquine and its Impurities

Hydroxychloroquine, a 4-aminoquinoline (B48711) derivative, is a widely used medication for the treatment of malaria, rheumatoid arthritis, and systemic lupus erythematosus. As with any pharmaceutical compound, the manufacturing process and subsequent storage can lead to the formation of impurities. These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, their identification, quantification, and control are critical aspects of pharmaceutical quality assurance.

This guide focuses on Hydroxychloroquine Impurity F and provides a comparative perspective with other significant impurities documented in pharmacopeias and scientific literature.

Profile of Hydroxychloroquine Impurities

The European Pharmacopoeia (EP) and other regulatory bodies specify limits for several potential impurities in Hydroxychloroquine. These impurities can arise from starting materials, intermediates, or degradation of the active pharmaceutical ingredient (API).[1][2][3][4] A summary of key impurities, including their chemical names and potential origins, is presented below.

Table 1: Profile of Key Hydroxychloroquine Impurities

Impurity NameChemical NameCAS NumberMolecular FormulaPotential Origin
Impurity F 7-Chloro-4-(2-methylpyrrolidin-1-yl)quinoline6281-58-9C14H15ClN2Process-related impurity, potentially from the reaction with 2-methylpyrrolidone.
Impurity A (RS)-2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}(ethyl)amino)ethanol N-oxide1449223-88-4C18H26ClN3O2Degradation product (oxidation).
Impurity B 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}(ethyl)amino)ethyl hydrogen sulfate103152-84-7C18H26ClN3O4SProcess-related impurity or degradation product.
Impurity C N-Desethylhydroxychloroquine4298-15-1C16H22ClN3OMetabolite and process-related impurity.
Impurity D Chloroquine54-05-7C18H26ClN3Related substance from synthesis.
Impurity E 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol10500-64-8C14H17ClN2OProcess-related impurity.
4,7-Dichloroquinoline 4,7-Dichloroquinoline86-98-6C9H5Cl2NStarting material.

Comparative Analytical Data

The primary analytical technique for the detection and quantification of Hydroxychloroquine impurities is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method is crucial for separating the main component from its potential impurities and degradation products.

One reported stability-indicating HPLC method utilizes a C18 column with a gradient elution program. The mobile phase typically consists of a phosphate (B84403) buffer and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector at a wavelength of 254 nm.[5]

Table 2: Comparative Chromatographic Data of Hydroxychloroquine and its Impurities

CompoundRetention Time (min) (Approximate)Relative Retention Time (RRT) (vs. HCQ)
Hydroxychloroquine10.01.00
Impurity F Not explicitly reported in comparative studies-
Impurity A--
Impurity B--
Impurity C (N-Desethyl)~8.5~0.85
Impurity D (Chloroquine)~11.5~1.15
4,7-Dichloroquinoline~15.0~1.50

Note: The exact retention times can vary depending on the specific HPLC method (column, mobile phase, flow rate, etc.). The data presented is a representative example from published methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This section outlines a general experimental protocol for the analysis of Hydroxychloroquine and its related substances, based on commonly employed methods in the literature.

Objective: To separate and quantify Hydroxychloroquine and its process-related and degradation impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1 M Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Standard Solution: Prepare a solution of Hydroxychloroquine reference standard in the mobile phase at a concentration of 1 mg/mL.

  • Impurity Standard Solution: If available, prepare individual or mixed standard solutions of the impurities in the mobile phase at a known concentration (e.g., 0.01 mg/mL).

  • Sample Solution: Dissolve the Hydroxychloroquine drug substance or product in the mobile phase to obtain a final concentration of 1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the blank (mobile phase), followed by the standard and sample solutions.

  • Record the chromatograms and identify the peaks based on their retention times relative to the Hydroxychloroquine peak.

  • Quantify the impurities using the area normalization method or by comparing the peak areas to those of the corresponding impurity reference standards.

Potential Toxicological Considerations

A comprehensive toxicological profile for each individual impurity is often not available. However, potential risks can be inferred based on the chemical structure of the impurity and toxicological data of related compounds.

Impurity F , being a quinoline (B57606) derivative, warrants consideration for potential genotoxicity. Studies on various quinoline derivatives have shown that the quinoline nucleus can be associated with genotoxic effects.[6][7][8][9][10][11] The specific substituents on the quinoline ring can modulate this activity. Therefore, the presence of Impurity F should be carefully controlled within the limits specified by regulatory agencies.

Other Impurities:

  • Impurity A (N-oxide): N-oxide metabolites of drugs can sometimes exhibit different pharmacological or toxicological profiles compared to the parent compound.

  • Impurity D (Chloroquine): Chloroquine is a known active pharmaceutical ingredient with a well-characterized safety profile, which includes potential for retinopathy and cardiotoxicity at therapeutic doses.

  • 4,7-Dichloroquinoline: As a reactive starting material, its levels should be strictly controlled to minimize potential toxicity.

In Silico Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be employed as a screening tool to predict the potential toxicity of impurities based on their chemical structures.[8][12][13][14][15] These computational methods can provide valuable insights into the potential for mutagenicity, carcinogenicity, and other toxic endpoints, guiding further experimental toxicological assessments.

Visualization of Relationships and Workflows

Logical Relationship of Hydroxychloroquine and its Impurities

HCQ Hydroxychloroquine (API) Degradation Degradation HCQ->Degradation Metabolism Metabolism HCQ->Metabolism ImpF Impurity F (7-Chloro-4-(2-methylpyrrolidin-1-yl)quinoline) ImpA Impurity A (N-oxide) ImpB Impurity B (Sulfate Adduct) ImpC Impurity C (N-Desethyl) ImpD Impurity D (Chloroquine) ImpE Impurity E (Pentanol Derivative) DCQ 4,7-Dichloroquinoline Process Manufacturing Process DCQ->Process StartingMaterials Starting Materials StartingMaterials->DCQ StartingMaterials->Process Degradation->ImpA Oxidation Degradation->ImpB Metabolism->ImpC Process->HCQ Process->ImpF from 2-methylpyrrolidone Process->ImpB Process->ImpD Process->ImpE

Caption: Origin of Hydroxychloroquine and its impurities.

Experimental Workflow for Impurity Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Drug Substance / Product Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Identification Peak Identification (based on RRT) Chromatogram->Identification Quantification Quantification (Area % or External Standard) Identification->Quantification Report Report Quantification->Report

Caption: Workflow for HPLC impurity profiling.

Conclusion

The control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of Hydroxychloroquine. This guide has provided a comparative overview of this compound and other related substances. While direct comparative experimental data for all impurities is not always available, a combination of analytical methods, knowledge of chemical structures, and in silico toxicological predictions can provide a robust framework for risk assessment and control. The provided experimental protocol and workflows offer a practical guide for researchers and analysts in the pharmaceutical industry. Continuous monitoring and characterization of impurities are essential for maintaining the high-quality standards of pharmaceutical products.

References

Navigating Pharmacopeial Standards for Hydroxychloroquine Impurity F: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) standards for Hydroxychloroquine Impurity F is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the acceptance criteria and analytical procedures outlined in both pharmacopeias, ensuring compliance and facilitating robust analytical method development.

This compound, chemically known as 7-Chloro-4-[(2RS)-2-methylpyrrolidin-1-yl]quinoline, is a specified impurity in the analysis of Hydroxychloroquine Sulfate. Both the USP and EP have established stringent controls for this and other related substances to ensure the quality, safety, and efficacy of the final drug product. Understanding the nuances of these pharmacopeial requirements is critical for seamless drug development and global market access.

Comparison of Acceptance Criteria

The acceptance criteria for this compound and other impurities are detailed in the respective monographs for Hydroxychloroquine Sulfate Tablets in the USP and Hydroxychloroquine Sulfate in the EP. A summary of the key quantitative limits is presented below.

Impurity NamePharmacopeiaSpecificationReporting Threshold
Specified ImpuritiesUSPVaries by impurity (See Table 2 in monograph)0.10%
Unspecified ImpuritiesUSPNot more than (NMT) 0.20%0.10%
Total ImpuritiesUSPNot more than (NMT) 2.0%-
Impurity FEPNot more than (NMT) 0.20%0.05%
Specified Impurities (other than F)EPVaries by impurity (See Related Substances section)0.05%
Unspecified ImpuritiesEPNot more than (NMT) 0.10%0.05%
Total ImpuritiesEPNot more than (NMT) 0.5%-

Note: The limits presented are subject to change and users should always refer to the current official monographs. The USP monograph for Hydroxychloroquine Sulfate Tablets, official from December 1, 2023, includes a detailed table of impurities. Similarly, the European Pharmacopoeia monograph for Hydroxychloroquine Sulfate (2849) outlines the requirements for related substances.

Experimental Protocols for Impurity Determination

Both pharmacopeias recommend High-Performance Liquid Chromatography (HPLC) for the determination of this compound and other related substances. While the fundamental principles are similar, the specific chromatographic conditions may vary.

USP Method Highlights (as per Hydroxychloroquine Sulfate Tablets Monograph)
  • Chromatographic System: A liquid chromatograph equipped with a UV detector set at 220 nm and a column with packing L1.

  • Mobile Phase: A gradient elution using a mixture of a phosphate (B84403) buffer and an organic solvent.

  • System Suitability: The monograph specifies requirements for resolution, tailing factor, and relative standard deviation to ensure the validity of the analytical results.

EP Method Highlights (as per Hydroxychloroquine Sulfate Monograph 2849)
  • Chromatographic System: A liquid chromatograph with a UV detector and a column with packing L1. The monograph provides specific column dimensions and particle sizes.

  • Mobile Phase: A gradient elution system is employed, typically involving a buffer and an organic modifier.

  • System Suitability: The EP monograph details specific resolution requirements between critical peak pairs to ensure adequate separation of all specified impurities.

Logical Workflow for Pharmacopeial Compliance

Ensuring compliance with both USP and EP standards for this compound involves a systematic approach. The following diagram illustrates a logical workflow for drug development and quality control professionals.

Pharmacopeial_Compliance_Workflow cluster_USP USP Compliance cluster_EP EP Compliance USP_Monograph Review USP Monograph for Hydroxychloroquine Sulfate Tablets USP_Impurity_Table Identify Impurity F Limit in Table 2 (Organic Impurities) USP_Monograph->USP_Impurity_Table USP_Method Adopt/Verify USP Analytical Method USP_Impurity_Table->USP_Method USP_Testing Perform Testing as per USP Chapter <621> USP_Method->USP_Testing USP_Report Report Results against USP Acceptance Criteria USP_Testing->USP_Report Method_Development Analytical Method Development/Validation USP_Report->Method_Development EP_Monograph Review EP Monograph 2849 for Hydroxychloroquine Sulfate EP_Impurity_Limit Identify Impurity F Limit in 'Related Substances' Section EP_Monograph->EP_Impurity_Limit EP_Method Adopt/Verify EP Analytical Method EP_Impurity_Limit->EP_Method EP_Testing Perform Testing as per EP Chapter 2.2.46 EP_Method->EP_Testing EP_Report Report Results against EP Acceptance Criteria EP_Testing->EP_Report EP_Report->Method_Development Start Start: Impurity Analysis Required Comparison Compare USP & EP Requirements Start->Comparison Final_Specification Establish Final Product Specification Method_Development->Final_Specification Comparison->USP_Monograph Comparison->EP_Monograph

Caption: Workflow for ensuring compliance with USP and EP standards for this compound.

This guide serves as a foundational resource for professionals engaged in the development and quality control of hydroxychloroquine-containing drug products. Adherence to the rigorous standards set forth by the USP and EP is paramount in delivering safe and effective medicines to patients worldwide.

A Guide to Establishing Inter-Laboratory Consistency in Hydroxychloroquine Impurity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for achieving consistent and reliable results in the analysis of impurities in hydroxychloroquine (B89500) across different laboratories. While direct inter-laboratory comparison data is not always publicly available, this document synthesizes information from established pharmacopeial methods and published single-laboratory validation studies to offer a benchmark for performance and a protocol for establishing inter-laboratory consistency.

Common Impurities in Hydroxychloroquine

Several potential impurities in hydroxychloroquine sulfate (B86663) have been identified through synthesis, degradation, and pharmacopeial analysis. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several specified impurities.[1][2] It is critical for any laboratory to be able to accurately detect and quantify these, among others that may be present.

Table 1: Common Hydroxychloroquine Impurities

Impurity NameAbbreviationCommon Source
2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol-Process Impurity
2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}ethylamino)ethyl acetateHCAProcess Impurity
2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}ethylamino)ethyl hydrogen sulfateHCS / Impurity BProcess Impurity
4,7-DichloroquinolineDCQProcess Impurity
Desethyl hydroxychloroquineDHCProcess Impurity
Hydroxychloroquine N-oxideImpurity AOxidation

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), are the predominant techniques for the separation and quantification of hydroxychloroquine and its impurities.[3][4][5][6][7] Official methods are detailed in the USP and EP.[3][8][9][10]

Comparative Performance of Published HPLC/UHPLC Methods

The following table summarizes the performance characteristics of various validated analytical methods from single-laboratory studies. This data can serve as a benchmark for laboratories to evaluate their own method performance.

Table 2: Summary of Performance Data for Hydroxychloroquine Impurity Analysis Methods

ParameterMethod 1 (HPLC-UV)[6]Method 2 (UHPLC-MS/MS)[5]USP Method Guideline[8]
Linearity (R²) > 0.999Not explicitly statedNot specified, but expected to be high
Precision (%RSD) < 2.0%Not explicitly statedRelative standard deviation ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%Not explicitly statedNot specified
Limit of Detection (LOD) ~0.05 µg/mLNot explicitly statedReporting threshold of 0.1%
Limit of Quantitation (LOQ) ~0.15 µg/mLNot explicitly statedNot specified

Pro-Forma Protocol for an Inter-Laboratory Comparison Study

This section outlines a model experimental protocol for laboratories wishing to conduct an inter-laboratory comparison for hydroxychloroquine impurity testing.

Objective

To assess the precision and accuracy of the analytical method for the quantification of specified and unspecified impurities in a common lot of hydroxychloroquine sulfate across multiple laboratories.

Materials and Methods
  • Test Sample: A single, homogenous batch of hydroxychloroquine sulfate should be distributed to all participating laboratories.

  • Reference Standards: Certified reference standards for hydroxychloroquine and its known impurities must be used.[11]

  • Analytical Method: A standardized and detailed analytical method, such as the one described in the USP monograph for Hydroxychloroquine Sulfate Tablets, should be followed by all participants.[8] Key parameters are outlined below:

Table 3: Recommended Standardized HPLC Method Parameters

ParameterSpecification
Column X-terra phenyl, 250 x 4.6 mm, 5 µm or equivalent
Mobile Phase A 0.3 M potassium dihydrogen phosphate (B84403) buffer (pH 2.5)
Mobile Phase B Acetonitrile and buffer (70:30 v/v)
Gradient A time-based gradient program to ensure separation of all key impurities.
Flow Rate 1.5 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation
  • Prepare a stock solution of the test sample at a concentration of approximately 2000 µg/mL in a suitable diluent.

  • Prepare a spiking solution containing known concentrations of the specified impurities.

  • Prepare a series of calibration standards for hydroxychloroquine and each impurity.

Data Analysis and Acceptance Criteria
  • Each laboratory will report the concentration of the main component and all detected impurities.

  • The results will be statistically analyzed to determine the mean, standard deviation, and relative standard deviation (%RSD) for each impurity across all laboratories.

  • Acceptance criteria should be pre-defined, for example, an inter-laboratory %RSD of ≤ 15% for the quantification of impurities.

Visualizing the Workflow and Comparison Logic

Experimental Workflow

The following diagram illustrates a typical workflow for a participating laboratory in an inter-laboratory comparison study.

G cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Reporting Receive_Sample Receive Common HCQ Sample and Reference Standards Prepare_Stock Prepare Stock Solutions Receive_Sample->Prepare_Stock Prepare_Cal Prepare Calibration Standards Prepare_Stock->Prepare_Cal Prepare_Spiked Prepare Spiked Samples (for Accuracy) Prepare_Stock->Prepare_Spiked System_Suitability Perform System Suitability Tests Prepare_Cal->System_Suitability Analyze_Samples Analyze Samples via HPLC/UHPLC Prepare_Spiked->Analyze_Samples System_Suitability->Analyze_Samples Integrate_Peaks Integrate Chromatographic Peaks Analyze_Samples->Integrate_Peaks Quantify Quantify Impurities using Calibration Curves Integrate_Peaks->Quantify Report_Results Report Results to Coordinating Body Quantify->Report_Results

Caption: Experimental workflow for a single laboratory.

Inter-Laboratory Data Comparison Logic

The diagram below outlines the process for comparing the results submitted by the participating laboratories.

G cluster_collection Data Collection cluster_analysis Statistical Analysis cluster_evaluation Evaluation and Reporting Lab1 Results from Lab 1 Compile_Data Compile All Data Lab1->Compile_Data Lab2 Results from Lab 2 Lab2->Compile_Data LabN Results from Lab N LabN->Compile_Data Calc_Stats Calculate Mean, SD, %RSD for each Impurity Compile_Data->Calc_Stats Compare_Criteria Compare %RSD to Acceptance Criteria (e.g., <= 15%) Calc_Stats->Compare_Criteria Identify_Outliers Identify Outlier Laboratories Compare_Criteria->Identify_Outliers Final_Report Generate Final Comparison Report Compare_Criteria->Final_Report Identify_Outliers->Final_Report

Caption: Logical flow for inter-laboratory result comparison.

References

A Comparative Guide to Linearity and Range Determination for the Quantification of Hydroxychloroquine Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the linearity and range for the quantification of Hydroxychloroquine (HCQ) Impurity F. While specific validated public data for Impurity F is limited, this guide leverages a robust, validated HPLC method for a structurally similar and significant HCQ impurity, Desethylhydroxychloroquine (DHC), to establish a practical framework. The principles and protocols outlined are directly applicable to the validation of a method for Impurity F.

This document adheres to the latest International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation, ensuring the presented methodologies are compliant with current regulatory expectations.

Data Presentation: A Comparative Overview of Analytical Techniques

The quantification of pharmaceutical impurities demands methods that are not only accurate and precise but also linear over a defined range. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely adopted and robust method for this purpose. However, a variety of other techniques can also be employed, each with its own set of advantages and limitations.

Analytical TechniquePrincipleTypical Linearity Range (for Impurities)Correlation Coefficient (r²)Key AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Chromatographic separation based on polarity, followed by detection using UV absorbance.LOQ to 150% of the specification limit[1][2]> 0.99[1][2]Robust, reliable, widely available, cost-effective.Moderate sensitivity, may require chromophores for detection.
Ultra-High-Performance Liquid Chromatography (UHPLC) with MS/MS Detection Similar to HPLC but uses smaller particle size columns for higher resolution and speed, coupled with mass spectrometry for highly specific detection.10 - 1000 ng/mL for HCQ impurities[1]> 0.99[1]High sensitivity, high specificity, fast analysis times.Higher equipment cost and complexity.
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of analytes in a capillary.0.5 - 8 µmol/L for HCQ and its metabolite[3]≥ 0.999[3]High separation efficiency, low sample and reagent consumption.Can have lower reproducibility compared to HPLC, lower sensitivity with UV detection.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Analyte dependent> 0.99Ideal for volatile impurities and residual solvents.Not suitable for non-volatile or thermally labile compounds like many pharmaceutical impurities.

Experimental Protocols: A Detailed Approach to Linearity and Range Determination

The following protocol is based on a validated, stability-indicating HPLC method for the determination of Hydroxychloroquine and its related impurities, and is adapted for the specific validation of linearity and range for an impurity like HCQ Impurity F, using Desethylhydroxychloroquine (DHC) as a practical example.[1]

Objective

To establish the linearity and range of an HPLC method for the quantification of Hydroxychloroquine Impurity F.

Materials and Reagents
  • This compound Reference Standard

  • Desethylhydroxychloroquine (DHC) Reference Standard (as a representative impurity for this protocol)

  • Hydroxychloroquine Sulfate Reference Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Chromatographic Conditions (Based on a validated method for HCQ impurities[1])
  • Column: X-terra phenyl column (250 × 4.6 mm, 5 µm)

  • Mobile Phase A: 0.3 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 2.5 with Orthophosphoric Acid)

  • Mobile Phase B: Acetonitrile and Mobile Phase A (70:30 v/v)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    10 40
    20 60
    30 80
    35 10

    | 40 | 10 |

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Procedure

1. Preparation of Standard Stock Solution:

  • Accurately weigh about 10 mg of this compound (or DHC) reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of 1.0% orthophosphoric acid and acetonitrile in a 90:10 v/v ratio). This will be the stock solution.

2. Preparation of Linearity Solutions:

  • Prepare a series of at least five concentrations of the impurity standard from the stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the intended specification limit.[1][2] For example, if the specification limit for Impurity F is 0.1%, the range could cover 0.05% to 0.15% of the nominal concentration of the active pharmaceutical ingredient (API).

3. Data Collection:

  • Inject each linearity solution in triplicate into the HPLC system.

  • Record the peak area for the impurity peak in each chromatogram.

4. Data Analysis:

  • Calculate the mean peak area for each concentration level.

  • Plot a graph of the mean peak area versus the concentration of the impurity.

  • Perform a linear regression analysis on the data to determine the slope, y-intercept, and the correlation coefficient (r²).

Acceptance Criteria
  • Correlation Coefficient (r²): Should be greater than or equal to 0.999.[1]

  • Y-intercept: Should be close to zero. A statistical analysis of the y-intercept can be performed to assess its significance.

  • Visual Inspection: The data points on the calibration curve should be visually inspected for linearity.

Mandatory Visualizations

Experimental Workflow for Linearity and Range Determination

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Impurity F Stock Solution prep_linearity Prepare Linearity Solutions (LOQ to 150% of spec limit) prep_stock->prep_linearity hplc_injection Inject each concentration in triplicate into HPLC prep_linearity->hplc_injection data_collection Record Peak Areas hplc_injection->data_collection plot_graph Plot Mean Peak Area vs. Concentration data_collection->plot_graph lin_reg Perform Linear Regression Analysis plot_graph->lin_reg eval_criteria Evaluate against Acceptance Criteria (r² ≥ 0.999, y-intercept) lin_reg->eval_criteria

Caption: Workflow for Linearity and Range Determination.

Logical Diagram for Analytical Method Comparison

G cluster_methods Analytical Methods cluster_params Performance Parameters HPLC_UV HPLC-UV Linearity Linearity & Range HPLC_UV->Linearity Sensitivity Sensitivity (LOQ) HPLC_UV->Sensitivity Moderate Specificity Specificity HPLC_UV->Specificity Good Cost Cost & Complexity HPLC_UV->Cost Low Speed Analysis Speed HPLC_UV->Speed Standard UHPLC_MSMS UHPLC-MS/MS UHPLC_MSMS->Linearity UHPLC_MSMS->Sensitivity High UHPLC_MSMS->Specificity Excellent UHPLC_MSMS->Cost High UHPLC_MSMS->Speed Fast CE Capillary Electrophoresis CE->Linearity CE->Sensitivity Variable CE->Specificity High CE->Cost Moderate CE->Speed Fast GC Gas Chromatography GC->Linearity GC->Sensitivity High (for volatiles) GC->Specificity High (for volatiles) GC->Cost Moderate GC->Speed Fast

Caption: Comparison of Analytical Methods for Impurity Quantification.

References

Navigating the Analytical Maze: A Comparative Guide to Accuracy and Precision in Hydroxychloroquine Impurity F Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is paramount. This guide provides a comparative analysis of analytical methodologies for the accurate and precise quantification of Hydroxychloroquine (B89500) Impurity F, a critical quality attribute in the production of Hydroxychloroquine. We delve into the experimental protocols and performance data of leading analytical techniques, offering a clear pathway to reliable impurity profiling.

Hydroxychloroquine, a cornerstone in the treatment of autoimmune diseases and malaria, undergoes rigorous quality control to ensure its safety and efficacy. The presence of impurities, such as Impurity F, must be meticulously monitored and controlled. This guide offers a comparative overview of two prominent analytical techniques for this purpose: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Method Comparison: UHPLC-MS/MS vs. RP-HPLC

The choice of analytical method can significantly impact the sensitivity, specificity, and throughput of impurity analysis. Below is a summary of two validated methods for the determination of Hydroxychloroquine and its impurities, including data that can be extrapolated for the analysis of Impurity F.

ParameterUHPLC-MS/MS MethodRP-HPLC Method
Principle Separation by liquid chromatography followed by highly selective and sensitive detection using mass spectrometry.Separation based on polarity using a reversed-phase column with UV detection.
Instrumentation UHPLC system coupled with a tandem mass spectrometer.HPLC system with a UV detector.
Column Waters Acquity UPLC Cortecs Phenyl (1.6 µm)[1]X-terra phenyl column (250 × 4.6 mm, 5 µm)[2][3]
Mobile Phase Gradient elution with a mixture of aqueous ammonium (B1175870) formate (B1220265) and a methanol/acetonitrile blend.[4]Gradient elution using a phosphate (B84403) buffer (pH 2.5) and acetonitrile.[2][3]
Flow Rate Not explicitly stated for Impurity F, but typical for UHPLC.1.5 mL/min[2][3]
Detection Tandem Mass Spectrometry (MS/MS)[1]UV at 220 nm[2][3]
Run Time Approximately 10 minutes.[1]Not explicitly stated, but typically longer than UHPLC.

Accuracy and Precision: A Head-to-Head Look

Accuracy, the closeness of a measured value to a standard or known value, and precision, the closeness of two or more measurements to each other, are critical performance metrics for any analytical method. While specific data for Impurity F is not always individually reported, the validation data for other impurities in the same analytical run provides a strong indication of the method's capability.

MethodAnalyteAccuracy (% Recovery)Precision (%RSD)
UHPLC-MS/MS General Impurities85-115% for Quality Controls (QCs)[1]<15% for QCs[1]
RP-HPLC General ImpuritiesNot explicitly stated in terms of % recovery, but the method was found to be accurate.[2][3]<2.0% for precision and intermediate precision[2][3]

It is important to note that the acceptance criteria for accuracy and precision can vary based on regulatory guidelines and the concentration level of the analyte.

Experimental Protocols in Detail

To facilitate the replication and adaptation of these methods, detailed experimental protocols are provided below.

UHPLC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for the detection of trace-level impurities.

Sample Preparation:

  • Accurately weigh and dissolve the Hydroxychloroquine sample in a suitable diluent (e.g., a mixture of water and methanol).

  • Filter the sample solution through a 0.2 µm filter before injection.

Chromatographic Conditions:

  • Column: Waters Acquity UPLC Cortecs Phenyl, 1.6 µm particle size.[1]

  • Mobile Phase A: 20 mM ammonium formate in water.[4]

  • Mobile Phase B: Methanol/acetonitrile (80:20, v/v).[4]

  • Gradient Program: A time-based gradient is employed to ensure the separation of all impurities.

  • Injection Volume: Typically 1-5 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

RP-HPLC Method with UV Detection

A robust and widely used method for routine quality control, RP-HPLC with UV detection provides reliable quantification of impurities.

Sample Preparation:

  • Prepare a sample solution of Hydroxychloroquine in a diluent, typically a mixture of the mobile phase components.

  • Sonicate to dissolve and filter through a 0.45 µm filter.

Chromatographic Conditions:

  • Column: X-terra phenyl column (250 × 4.6 mm, 5 µm).[2][3]

  • Mobile Phase A: 0.3 M phosphate buffer, pH adjusted to 2.5.[2][3]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient Program: A defined gradient to separate Hydroxychloroquine from its impurities.

  • Flow Rate: 1.5 mL/min.[2][3]

  • Detection Wavelength: 220 nm.[2][3]

  • Injection Volume: Typically 10-20 µL.

Visualizing the Workflow

To better understand the procedural flow of each analytical method, the following diagrams have been generated.

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve filter_prep Filter (0.2 µm) dissolve->filter_prep inject Inject into UHPLC filter_prep->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect MS/MS Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for Hydroxychloroquine Impurity F analysis using UHPLC-MS/MS.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve & Sonicate weigh->dissolve filter_prep Filter (0.45 µm) dissolve->filter_prep inject Inject into HPLC filter_prep->inject separate Chromatographic Separation inject->separate detect UV Detection (220 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for this compound analysis using RP-HPLC.

Understanding Impurity F Formation

The potential origin of this compound is a critical piece of information for process optimization and control. One study suggests that European Pharmacopoeia (EP) Impurity F may originate from an impurity in a starting material, specifically 2-methylpyrrolidone.[2]

Impurity_F_Formation cluster_synthesis Hydroxychloroquine Synthesis cluster_impurity Impurity Formation KSM Key Starting Material (with AEHPA impurity) Intermediate Intermediate Stages KSM->Intermediate HCQ Final Hydroxychloroquine Product Intermediate->HCQ Impurity_F This compound Intermediate->Impurity_F Reaction with AEHPA impurity

Caption: Postulated formation pathway of this compound.

Conclusion

Both UHPLC-MS/MS and RP-HPLC are powerful techniques for the analysis of Hydroxychloroquine and its impurities. The UHPLC-MS/MS method offers superior sensitivity and specificity, making it the preferred method for trace-level quantification and structural elucidation. The RP-HPLC method, while less sensitive, is a robust and cost-effective option for routine quality control applications. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides the foundational information necessary for researchers to make an informed decision and to develop and validate a suitable analytical method for ensuring the quality and safety of Hydroxychloroquine.

References

A Comparative Guide to Robustness Testing of Analytical Methods for Hydroxychloroquine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of Hydroxychloroquine and its impurities. The information presented is compiled from peer-reviewed studies and is intended to assist in the selection and implementation of a suitable analytical method for quality control and stability testing.

Introduction

Hydroxychloroquine, a drug primarily used for the treatment of malaria and certain autoimmune diseases, requires stringent quality control to ensure its safety and efficacy. A critical aspect of this is the accurate detection and quantification of impurities, which can arise during synthesis or degradation. Robust analytical methods are essential for reliably monitoring these impurities. This guide compares two distinct RP-HPLC methods, detailing their experimental protocols, robustness, and performance under forced degradation conditions.

Method Comparison Overview

Two primary analytical methods are evaluated in this guide:

  • Method 1: Quality by Design (QbD) Gradient RP-HPLC Method. This method, developed by Dongala et al. (2020), utilizes a gradient elution on an X-terra phenyl column with UV detection at 220 nm.[1][2][3][4] It was developed using a Quality by Design approach to ensure robustness.

  • Method 2: Multivariate Optimized Isocratic RP-HPLC Method. Described by Silva Toti et al. (2024), this method employs an isocratic elution on a Zorbax Eclipse Plus C18 column with UV detection at 343 nm.[5] A multivariate optimization strategy was used for its validation.[5]

The following sections provide a detailed breakdown of these methods, including their chromatographic conditions, robustness evaluation, and performance in forced degradation studies.

Data Presentation

Table 1: Comparison of Chromatographic Conditions
ParameterMethod 1: QbD Gradient RP-HPLCMethod 2: Multivariate Optimized Isocratic RP-HPLC
Column X-terra phenyl (250 x 4.6 mm, 5 µm)[2][3]Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)[5]
Mobile Phase A 0.3 M Potassium dihydrogen phosphate (B84403) buffer (pH 2.5)[2][3]Buffer solution (pH 2.2) and Methanol (B129727) (74:26, v/v)[5]
Mobile Phase B Acetonitrile (B52724) and Buffer (70:30, v/v)[2]N/A (Isocratic)
Elution Gradient[2]Isocratic[5]
Flow Rate 1.5 mL/min[2][3]1.3 mL/min[5]
Detection Wavelength 220 nm[2][3]343 nm[5]
Column Temperature Not specified40 °C[5]
Injection Volume 10 µL[2]Not specified
Table 2: Comparison of Robustness Testing Parameters and Results
Parameter VariedMethod 1: QbD Gradient RP-HPLC (Variation)Method 2: Multivariate Optimized Isocratic RP-HPLC (Variation)
pH of Mobile Phase ± 0.2 units± 0.2 units[5]
Flow Rate ± 0.1 mL/min± 0.1 mL/min[5]
Column Temperature ± 5 °C± 5 °C[5]
Wavelength Not specified± 2 nm[5]
Methanol Percentage Not applicable± 2%[5]
Filter Brand Not specifiedDifferent brand[5]
Sample Stirring Time Not specifiedVaried[5]
Results The method was found to be robust.[1][3]No significant influence on the analytical response was observed.[5]
Table 3: Comparison of Forced Degradation Studies
Stress ConditionMethod 1: QbD Gradient RP-HPLC (Conditions and Observations)Method 2: Multivariate Optimized Isocratic RP-HPLC (Conditions and Observations)
Acid Hydrolysis 2 N HCl at 70°C for 21 hours.[6] Significant degradation observed.Not explicitly detailed in the provided information.
Base Hydrolysis Stressed with a basic solution.[2] Degradation was observed.Not explicitly detailed in the provided information.
Oxidative Degradation Performed as part of the study.[2] Degradation was observed.Not explicitly detailed in the provided information.
Photolytic Degradation Exposed to photolytic stress.[2] Degradation was observed.Not explicitly detailed in the provided information.
Thermal Degradation Subjected to thermal stress.[2] Degradation was observed.Not explicitly detailed in the provided information.
Humidity Exposed to humidity.[2] Degradation was observed.Not explicitly detailed in the provided information.

Experimental Protocols

Method 1: QbD Gradient RP-HPLC Method

1. Preparation of Solutions:

  • Mobile Phase A: Prepare a 0.3 M solution of potassium dihydrogen phosphate and adjust the pH to 2.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.[2]

  • Mobile Phase B: A mixture of acetonitrile and Mobile Phase A in the ratio of 70:30 (v/v).[2]

  • Standard and Sample Preparation: Prepare standard and sample solutions of Hydroxychloroquine and its impurities in a suitable diluent.

2. Chromatographic Conditions:

  • Use an X-terra phenyl column (250 x 4.6 mm, 5 µm).[2][3]

  • Set the flow rate to 1.5 mL/min.[2][3]

  • The detection wavelength is 220 nm.[2][3]

  • The injection volume is 10 µL.[2]

  • Employ a gradient elution program.[2]

3. Robustness Testing:

  • Systematically vary the following parameters: pH of the mobile phase (± 0.2), flow rate (± 0.1 mL/min), and column temperature (± 5 °C).

  • Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay of the sample at each varied condition.

4. Forced Degradation Studies:

  • Acid Hydrolysis: Treat the drug product with 2 N HCl at 70°C for a specified duration.[6]

  • Base Hydrolysis: Expose the drug product to a basic solution under controlled conditions.

  • Oxidative Degradation: Treat the drug product with an oxidizing agent (e.g., hydrogen peroxide).

  • Photolytic Degradation: Expose the drug product to UV and visible light.

  • Thermal Degradation: Subject the drug product to elevated temperatures.

  • Humidity Stress: Expose the drug product to high humidity levels.

  • Analyze the stressed samples to assess the peak purity and mass balance.

Method 2: Multivariate Optimized Isocratic RP-HPLC Method

1. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of a buffer solution at pH 2.2 and methanol in a 74:26 (v/v) ratio.[5]

  • Standard and Sample Preparation: Prepare standard and sample solutions of Hydroxychloroquine in the mobile phase to a final theoretical concentration of 40 µg/mL.[5]

2. Chromatographic Conditions:

  • Use a Zorbax Eclipse Plus C18 column (250 x 4.6 mm, 5 µm).[5]

  • Set the flow rate to 1.3 mL/min.[5]

  • The detection wavelength is 343 nm.[5]

  • Maintain the column temperature at 40 °C.[5]

3. Robustness Testing:

  • Vary the following seven factors: pH of the mobile phase buffer (± 0.2), percentage of methanol (± 2%), brand of filter, mobile phase flow rate (± 0.1 mL/min), wavelength (± 2 nm), column temperature (± 5 °C), and sample agitation time.[5]

  • Evaluate the effect of each variable on the analytical response.

Mandatory Visualization

RobustnessTestingWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_std Prepare Standard Solution nominal_cond Analyze under Nominal Conditions prep_std->nominal_cond prep_sample Prepare Sample Solution prep_sample->nominal_cond varied_cond Analyze under Varied Conditions nominal_cond->varied_cond Introduce Variations eval_sst Evaluate System Suitability varied_cond->eval_sst eval_results Compare Results eval_sst->eval_results conclusion Method is Robust? eval_results->conclusion

Caption: Workflow for Robustness Testing of an Analytical Method.

MethodComparison cluster_method1 Method 1: QbD Gradient RP-HPLC cluster_method2 Method 2: Multivariate Isocratic RP-HPLC cluster_common Shared Goal m1_col Column: X-terra Phenyl goal Robust Analysis of Hydroxychloroquine Impurities m1_col->goal m1_elution Elution: Gradient m1_elution->goal m1_uv UV: 220 nm m1_uv->goal m2_col Column: Zorbax C18 m2_col->goal m2_elution Elution: Isocratic m2_elution->goal m2_uv UV: 343 nm m2_uv->goal

Caption: Key Differences Between the Two Compared Analytical Methods.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Hydroxychloroquine Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Hydroxychloroquine Impurity F, a compound that necessitates careful handling due to its potential cytotoxic properties. Adherence to these protocols is critical for laboratory safety, environmental protection, and regulatory compliance.

Waste Categorization and Disposal Summary

Proper segregation of waste is the foundational step in safe disposal. The following table outlines the categorization of waste contaminated with this compound and the corresponding disposal containers and methods.

Waste TypeDescriptionRecommended ContainerDisposal Method
Solid Waste Non-sharp solid materials contaminated with the impurity, such as gloves, gowns, bench paper, and empty vials.Yellow and purple-colored waste bags (minimum 2 mm thick).[1][2]High-temperature incineration at a licensed facility.[1]
Liquid Waste Solutions containing this compound, and contaminated solvents.Rigid, leak-proof, and clearly labeled hazardous waste containers.Engagement of a licensed hazardous material disposal company.[3]
Sharps Waste Needles, syringes, and other sharp objects contaminated with the impurity.Purple-lidded, puncture-resistant sharps container.[1]High-temperature incineration at a licensed facility.[1]
Grossly Contaminated Personal Protective Equipment (PPE) PPE that is heavily contaminated with the impurity.Double-bagged in yellow and purple-colored waste bags.[1][2]High-temperature incineration at a licensed facility.[1]

Detailed Disposal Protocol

The following protocol provides a step-by-step methodology for the safe handling and disposal of this compound. This procedure is based on general guidelines for cytotoxic and hazardous chemical waste.[1][4]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound. This includes:

    • A long-sleeved, impermeable gown.[5]

    • Two pairs of chemotherapy-rated gloves.

    • A face shield and safety goggles.[5]

    • A respiratory mask (e.g., N95 or higher).

2. Waste Segregation at the Source:

  • Immediately segregate all waste contaminated with this compound at the point of generation.[2]

  • Use designated, clearly labeled waste containers as specified in the table above.

3. Solid Waste Disposal:

  • Place non-sharp, contaminated solid waste (e.g., gloves, absorbent pads) into a designated yellow and purple-colored waste bag.[1]

  • Once the bag is three-quarters full, securely seal it.

  • Place the sealed bag into a secondary, larger labeled hazardous waste container for transport.

4. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.

  • Ensure the container is clearly labeled with "Hazardous Waste," the chemical name, and any other required institutional information.

  • Do not mix with other incompatible waste streams.

  • Store the liquid waste container in a designated, secure area away from general laboratory traffic.

5. Sharps Waste Disposal:

  • Immediately place all contaminated sharps into a designated purple-lidded sharps container.[1]

  • Do not recap, bend, or break needles.

  • Once the sharps container is three-quarters full, securely close and lock the lid.

6. Decontamination of Work Surfaces:

  • Thoroughly decontaminate all work surfaces and equipment after handling the impurity.

  • Use a suitable decontamination solution (e.g., a high-pH solution or a validated commercial product).

  • All cleaning materials (wipes, pads) must be disposed of as solid hazardous waste.

7. Final Disposal:

  • All waste contaminated with this compound must be disposed of through a licensed hazardous waste management company.[3]

  • The primary method of disposal for cytotoxic waste is high-temperature incineration.[1]

  • Ensure all federal, state, and local regulations for hazardous waste disposal are strictly followed.[3][6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Interim Storage cluster_3 Final Disposal A Generation of This compound Waste B Solid Waste A->B C Liquid Waste A->C D Sharps Waste A->D E Yellow/Purple Waste Bag B->E Place in F Rigid, Leak-Proof Container C->F Collect in G Purple-Lidded Sharps Container D->G Dispose in H Designated Hazardous Waste Accumulation Area E->H F->H G->H I Licensed Hazardous Waste Transporter H->I Scheduled Pickup J High-Temperature Incineration Facility I->J Transport to

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided in this guide is intended for trained laboratory professionals and is based on general best practices for handling cytotoxic and hazardous chemical waste. Always consult your institution's specific safety protocols and local regulations before handling or disposing of any hazardous material.

References

Personal protective equipment for handling Hydroxychloroquine Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hydroxychloroquine Impurity F. Given that this is a pharmaceutical-related compound of unknown potency, a cautious approach is paramount. The following procedures are based on established best practices for handling active pharmaceutical ingredients (APIs) with unknown hazard profiles.[1][2]

Key Safety Considerations:

  • Unknown Potency: this compound is a compound with no available data on its specific toxicity, GHS classification, or occupational exposure limits.[2] Therefore, it should be handled with the highest degree of caution, assuming it may be a potent compound.

  • Engineering Controls: The primary method for exposure control should be engineering controls, such as a laboratory fume hood or other forms of local exhaust ventilation.[1][2]

  • Personal Protective Equipment (PPE): PPE should be considered the last line of defense after engineering controls are in place.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential to prevent skin and eye contact, as well as respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationStandard Compliance (Example)
Eye/Face Protection Tightly fitting safety goggles with side-shields.[2]EN 166 (EU) or NIOSH (US)[2]
Skin Protection Fire/flame resistant and impervious clothing (e.g., lab coat).[2]N/A
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use.[3] Wash hands after removal.EN 374[2]
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter (e.g., P3) should be used, especially when handling powders or if engineering controls are not sufficient.[3] Work should be conducted in a fume hood to minimize inhalation risk.NIOSH or EN 149 approved[4]

Operational Plan for Handling

A systematic approach to handling this compound is critical to ensure safety.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified laboratory fume hood is used for all manipulations of the compound.[2]

  • Keep the container of this compound tightly closed in a dry and well-ventilated place when not in use.[2]

  • Post warning signs indicating the handling of a compound with unknown toxicity.[5]

2. Donning PPE:

  • The following diagram illustrates the recommended sequence for putting on PPE to minimize contamination.

PPE_Donning_Workflow cluster_donning PPE Donning Sequence Start Start LabCoat Don Lab Coat/ Gown Start->LabCoat 1 Respirator Don Respirator LabCoat->Respirator 2 Goggles Don Safety Goggles Respirator->Goggles 3 Gloves Don Gloves (over cuffs) Goggles->Gloves 4 End Ready for Handling Gloves->End

PPE Donning Workflow

3. Handling the Compound:

  • Minimize the creation of dust and aerosols.[2]

  • Use the smallest practical quantities of the substance.

  • Do not use mouth suction for pipetting.[5]

  • Wash hands thoroughly after handling, even if gloves were worn.[2]

4. Doffing PPE:

  • The removal of PPE should be done in a manner that prevents cross-contamination.

5. In Case of Exposure:

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes and consult a doctor.[2]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water and consult a doctor.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including gloves, disposable lab coats, and cleaning materials, should be considered hazardous waste.

2. Waste Collection and Disposal:

  • Collect waste in a suitable, properly labeled, and sealed container.

  • A chemical incinerator with an afterburner and scrubber is the recommended disposal method for this type of material.[3]

  • All disposal activities must adhere to local, state, and federal regulations.[6]

The following diagram outlines the general workflow for the disposal of contaminated materials.

Disposal_Workflow cluster_disposal Waste Disposal Workflow Start Handling Complete Segregate Segregate Contaminated Waste (PPE, consumables) Start->Segregate Collect Place in Labeled, Sealed Hazardous Waste Container Segregate->Collect Store Store in Designated Secure Area Collect->Store Dispose Dispose via Approved Hazardous Waste Vendor (e.g., Incineration) Store->Dispose End Disposal Complete Dispose->End

Waste Disposal Workflow

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound. Always refer to the most current Safety Data Sheet (SDS) and your institution's specific safety guidelines before commencing any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxychloroquine Impurity F
Reactant of Route 2
Reactant of Route 2
Hydroxychloroquine Impurity F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.